TMX-2164
Description
Propriétés
Formule moléculaire |
C25H24ClFN6O6S |
|---|---|
Poids moléculaire |
591.0 g/mol |
Nom IUPAC |
3-[[[5-chloro-4-[[8-methoxy-1-methyl-3-[2-(methylamino)-2-oxoethoxy]-2-oxoquinolin-6-yl]amino]pyrimidin-2-yl]amino]methyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C25H24ClFN6O6S/c1-28-21(34)13-39-20-9-15-8-16(10-19(38-3)22(15)33(2)24(20)35)31-23-18(26)12-30-25(32-23)29-11-14-5-4-6-17(7-14)40(27,36)37/h4-10,12H,11,13H2,1-3H3,(H,28,34)(H2,29,30,31,32) |
Clé InChI |
VNVCMPVIJOIVJD-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)COC1=CC2=CC(=CC(=C2N(C1=O)C)OC)NC3=NC(=NC=C3Cl)NCC4=CC(=CC=C4)S(=O)(=O)F |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of TMX-2164
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMX-2164 is a rationally designed, irreversible covalent inhibitor of B-cell lymphoma 6 (BCL6), a transcriptional repressor frequently implicated in lymphoid malignancies.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical potency, cellular activity, and the experimental methodologies used for its characterization.
Core Mechanism of Action
This compound functions as a potent and selective inhibitor of BCL6. Its mechanism is characterized by the formation of a covalent bond with a specific tyrosine residue within the BCL6 protein.[1][2] This irreversible binding leads to sustained target engagement and subsequent disruption of BCL6's function as a transcriptional repressor, ultimately resulting in antiproliferative effects in cancer cells dependent on BCL6 activity.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its related compounds. This data highlights the potency and cellular activity of this compound.
| Compound | Target | Assay Type | IC50 (nM) | GI50 (µM) | Cell Line | Notes |
| This compound | BCL6 | TR-FRET Corepressor Displacement | 152[1][3] | Single-digit µM[1] | SU-DHL-4 | Irreversible covalent inhibitor targeting Tyrosine 58.[1][2] |
| TMX-2177 | BCL6 | TR-FRET Corepressor Displacement | Comparable to this compound[1] | - | - | Reversible counterpart to this compound.[1] |
| Parental Compound (1) | BCL6 | TR-FRET Corepressor Displacement | 2699[1] | - | - | Reversible parental compound from which this compound was developed.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
BCL6 Corepressor Displacement Assay (TR-FRET)
This assay was utilized to determine the half-maximal inhibitory concentration (IC50) of this compound against the BCL6-corepressor interaction.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the proximity of two fluorophores. In this assay, a terbium-labeled anti-GST antibody binds to a GST-tagged BCL6 protein (donor), and a fluorescein-labeled corepressor peptide (acceptor) binds to BCL6. When in close proximity, excitation of the donor fluorophore results in energy transfer to the acceptor, producing a FRET signal. This compound displaces the corepressor peptide, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris (pH 7.5), 150 mM NaCl, 0.1% BSA, and 0.05% Tween-20.
-
GST-tagged human BCL6 BTB domain (residues 4-129) is diluted in assay buffer.
-
Fluorescein-labeled BCL6 corepressor peptide (e.g., from BCOR) is diluted in assay buffer.
-
LanthaScreen™ Tb-anti-GST antibody (Thermo Fisher Scientific) is diluted in assay buffer.
-
This compound is serially diluted in DMSO and then in assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the BCL6 protein solution.
-
Add 5 µL of the serially diluted this compound or DMSO control.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of the pre-mixed corepressor peptide and Tb-anti-GST antibody solution.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, with an excitation wavelength of 340 nm and emission wavelengths of 520 nm (acceptor) and 495 nm (donor).
-
The TR-FRET ratio (520 nm/495 nm) is calculated.
-
IC50 values are determined by plotting the TR-FRET ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Mass Spectrometry for Covalent Binding Confirmation
This experiment confirms the covalent modification of BCL6 by this compound and identifies the specific amino acid residue involved.
Principle: Intact protein mass spectrometry and peptide mapping are used to detect the mass shift corresponding to the covalent adduction of this compound to BCL6 and to pinpoint the modified residue.
Protocol:
-
Sample Preparation:
-
Incubate recombinant human BCL6 protein with a 10-fold molar excess of this compound in a suitable buffer (e.g., PBS) for 2 hours at room temperature.
-
For intact protein analysis, desalt the protein sample using a C4 ZipTip.
-
For peptide mapping, reduce the protein with DTT, alkylate with iodoacetamide, and digest with trypsin overnight at 37°C.
-
-
Mass Spectrometry Analysis:
-
Intact Protein: Analyze the desalted protein using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF). Acquire spectra in positive ion mode.
-
Peptide Mapping: Separate the tryptic peptides using reverse-phase liquid chromatography (LC) coupled to a mass spectrometer. Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to fragment the peptides.
-
-
Data Analysis:
-
Intact Protein: Deconvolute the raw mass spectrum to determine the molecular weight of the unmodified and modified BCL6. The mass shift should correspond to the molecular weight of this compound minus the leaving group (HF).
-
Peptide Mapping: Search the tandem mass spectrometry data against the human protein database using a search engine (e.g., Mascot, Sequest). Include the mass of the this compound adduct on tyrosine as a variable modification to identify the modified peptide and confirm the site of covalent attachment as Tyrosine 58.
-
Cellular Target Engagement Assay
This assay assesses the ability of this compound to engage and occupy the BCL6 target within a cellular context.
Principle: This assay utilizes a cellular system where BCL6 is tagged with a fluorescent protein (e.g., eGFP). A known BCL6 degrader (e.g., BI-3802) is added to the cells. If this compound is bound to BCL6, it will protect the protein from degradation, and the fluorescent signal will be maintained.
Protocol:
-
Cell Culture and Treatment:
-
Use a suitable cell line (e.g., HEK293T) stably expressing BCL6-eGFP.
-
Treat the cells with this compound (e.g., 5 µM) for a specified duration (e.g., 30 hours).
-
Thoroughly wash the cells to remove any unbound compound.
-
Treat the cells with a serial dilution of the BCL6 degrader BI-3802.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and analyze them using a flow cytometer.
-
Measure the eGFP fluorescence intensity in the treated and untreated cells.
-
-
Data Analysis:
-
Plot the mean eGFP fluorescence intensity against the concentration of the degrader.
-
A rightward shift in the degradation curve for this compound-treated cells compared to the control indicates target engagement and protection from degradation.
-
Antiproliferative Activity Assay
This assay determines the effect of this compound on the growth of cancer cells.
Principle: The assay measures the number of viable cells after treatment with this compound. A common method is the MTT assay, which measures the metabolic activity of viable cells.
Protocol:
-
Cell Seeding and Treatment:
-
Seed SU-DHL-4 cells in a 96-well plate at a density of 1 x 10^5 cells/well.[4]
-
Treat the cells with a serial dilution of this compound or DMSO as a vehicle control.
-
Incubate the plate for 1, 3, and 5 days at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Assay:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the DMSO control.
-
Determine the GI50 (the concentration that causes 50% growth inhibition) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a non-linear regression curve.
-
Visualizations
The following diagrams illustrate key aspects of the this compound mechanism of action and experimental workflow.
Caption: BCL6 Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for this compound Characterization.
References
TMX-2164: A Technical Whitepaper on the Discovery and Development of a Covalent BCL6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
B-cell lymphoma 6 (BCL6) is a key transcriptional repressor implicated in the pathogenesis of lymphoid malignancies, making it a prime target for therapeutic intervention. This document provides a detailed technical overview of the discovery, mechanism of action, and preclinical development of TMX-2164, a rationally designed, irreversible covalent inhibitor of BCL6. This compound targets a specific tyrosine residue (Tyr58) within the BCL6 homodimer interface, offering a novel approach to disrupt BCL6-corepressor interactions.[1][2][3] This whitepaper summarizes the quantitative data from key experiments, outlines the detailed experimental protocols, and visualizes the underlying biological and experimental frameworks.
Introduction to BCL6 and the Rationale for Covalent Inhibition
B-cell lymphoma 6 (BCL6) is a transcriptional repressor essential for the formation and maintenance of germinal centers during the humoral immune response.[1] Its dysregulation is a frequent oncogenic driver in various B-cell lymphomas, including Diffuse Large B-cell Lymphoma (DLBCL). BCL6 exerts its repressive function by recruiting corepressor proteins to its BTB domain, thereby inhibiting the expression of genes involved in cell cycle control, differentiation, and apoptosis. The protein-protein interactions between BCL6 and its corepressors are therefore an attractive target for therapeutic development.[4]
The development of this compound was spurred by the strategy of covalent inhibition, which can offer advantages over reversible inhibitors, such as prolonged target engagement and increased potency. This compound was rationally designed from a reversible parent compound to form a covalent bond with Tyr58 in the lateral groove of the BCL6 protein.[1][2][3] This irreversible binding is mediated by a sulfonyl fluoride electrophilic "warhead" that reacts with the hydroxyl group of the tyrosine residue.[1][2][3]
Discovery and Optimization of this compound
The design of this compound originated from a structure-guided approach based on a preceding reversible inhibitor.[2] Further optimization of an initial covalent inhibitor, TMX-1120, led to the development of this compound, which demonstrated improved antiproliferative activity in the SU-DHL-4 DLBCL cell line.[1]
Synthesis of this compound
The synthesis of this compound involved a multi-step process. A key step was a one-pot palladium-catalyzed synthesis to generate the sulfonyl fluoride from an aryl bromide precursor.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its related compounds from in vitro and cellular assays.
| Compound | Assay | IC50 (nM) | Notes |
| This compound | BCL6 Co-repressor Peptide Displacement | 152 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay.[2][3] |
| TMX-2177 | BCL6 Co-repressor Peptide Displacement | Comparable to this compound | TMX-2177 is the reversible counterpart to this compound.[2] |
| Compound | Cell Line | Assay | Concentration (µM) | Time Point | Result |
| This compound | SU-DHL-4 | Antiproliferative Activity | 6.2 | 5 days | Single-digit micromolar GI50.[2] |
| This compound | HEK293T | BCL6 Target Engagement | 5 | 30 hours | Sustained target engagement after washout.[3] |
Signaling Pathways and Experimental Workflows
BCL6 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the mechanism of BCL6-mediated transcriptional repression and its inhibition by this compound.
Experimental Workflow for this compound Evaluation
The diagram below outlines the general workflow used to characterize this compound.
Detailed Experimental Protocols
BCL6 Co-repressor Peptide Displacement Assay (TR-FRET)
This assay measures the ability of a compound to inhibit the interaction between the BCL6 BTB domain and a corepressor peptide.[3]
-
Reagents:
-
Recombinant human BCL6 BTB domain (residues 5-129).
-
FITC-labeled BCoR peptide.
-
Assay Buffer.
-
This compound and control compounds dissolved in DMSO.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a suitable microplate, add the BCL6 BTB domain, FITC-labeled BCoR peptide, and the test compound.
-
Incubate the mixture for 30 minutes at room temperature.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the IC50 value by fitting the dose-response curve using a suitable software.
-
Mass Spectrometry for Covalent Binding Confirmation
Mass spectrometry was used to confirm the covalent modification of BCL6 by this compound.[2]
-
Procedure:
-
Incubate recombinant human BCL6 with a 10-fold molar excess of this compound or DMSO as a control.
-
Analyze the protein samples using mass spectrometry to detect the mass shift corresponding to the covalent adduction of this compound to BCL6.
-
Perform tandem mass spectrometry (MS/MS) analysis to identify the specific residue (Tyr58) modified by this compound.[5]
-
Cellular Target Engagement Washout Assay
This assay determines the duration of target occupancy in a cellular context.[2]
-
Cell Line: HEK293T cells engineered to express a BCL6-eGFP reporter.
-
Procedure:
-
Treat the BCL6-eGFP reporter cells with 5 µM of this compound or a reversible control compound for 30 hours.[2]
-
Wash the cells to remove any unbound compound.
-
Expose the cells to a BCL6 degrader (e.g., BI-3802) at various concentrations.[2]
-
Monitor the BCL6 protein levels by measuring the eGFP signal. Sustained target engagement by this compound will protect BCL6 from degradation.[2]
-
Antiproliferation Assay
This assay evaluates the effect of this compound on the growth of DLBCL cells.[2]
-
Procedure:
-
Seed SU-DHL-4 cells in a 96-well plate.
-
Treat the cells with this compound at a concentration of 6.2 µM.[1]
-
Incubate the cells for 1, 3, and 5 days.[1]
-
Assess cell viability at each time point using a suitable method (e.g., CellTiter-Glo).
-
Determine the growth inhibition (GI50) value at the 5-day time point.[2]
-
Conclusion
This compound represents a significant advancement in the development of BCL6 inhibitors. Its covalent mechanism of action, targeting a specific tyrosine residue, provides sustained target engagement and potent antiproliferative activity in a relevant cancer cell model.[1][2][3] The data and protocols presented in this whitepaper provide a comprehensive technical foundation for researchers and drug developers interested in the further investigation and potential clinical translation of this compound and similar covalent inhibitors targeting BCL6.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rationally Designed Covalent BCL6 Inhibitor That Targets a Tyrosine Residue in the Homodimer Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. SU-DHL-4 Cells [cytion.com]
An In-depth Technical Guide to the Covalent Binding of TMX-2164 to BCL6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the covalent inhibitor TMX-2164 and its interaction with the transcriptional repressor B-cell lymphoma 6 (BCL6). BCL6 is a well-validated target in various lymphoid malignancies, and the development of covalent inhibitors represents a promising therapeutic strategy. This document details the mechanism of action of this compound, its binding characteristics, and the experimental methodologies used to characterize its interaction with BCL6.
Introduction to BCL6 and Covalent Inhibition
B-cell lymphoma 6 (BCL6) is a master transcriptional repressor essential for the formation of germinal centers (GCs) during the humoral immune response.[1] By recruiting co-repressor complexes, BCL6 orchestrates a gene expression program that promotes B-cell proliferation and affinity maturation while preventing premature differentiation and apoptosis. Dysregulation of BCL6 activity is a key driver in several types of non-Hodgkin lymphoma, including diffuse large B-cell lymphoma (DLBCL), making it an attractive target for therapeutic intervention.[1][2]
Covalent inhibitors offer several potential advantages over traditional reversible inhibitors, including prolonged target engagement, increased potency, and the ability to overcome high target concentrations or rapid target turnover. This compound was rationally designed as a covalent inhibitor of BCL6, aiming to provide sustained target modulation.[1]
This compound: Mechanism of Covalent Modification
This compound is an irreversible inhibitor of BCL6 that operates through a targeted covalent modification.[1] The molecule incorporates a sulfonyl fluoride electrophilic "warhead" that specifically reacts with a nucleophilic amino acid residue within the BCL6 protein.[1]
Through a structure-guided design approach, this compound was engineered to target Tyrosine 58 (Tyr58) , located in the lateral groove of the BCL6 BTB domain.[1] This tyrosine residue is not a typical target for covalent inhibition, highlighting a novel aspect of this compound's design. The binding of this compound is a two-step process: an initial non-covalent binding event positions the sulfonyl fluoride warhead in close proximity to Tyr58, facilitating the subsequent irreversible covalent bond formation.
dot
Quantitative Analysis of this compound Binding and Activity
The interaction of this compound with BCL6 and its cellular effects have been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data.
| Parameter | Value | Assay | Cell Line | Reference |
| IC50 | 152 nM | TR-FRET Co-repressor Displacement | - | [1] |
| GI50 | Single-digit micromolar | Cell Proliferation Assay (5-day treatment) | SU-DHL-4 | [1] |
Note: Further kinetic parameters such as kinact/KI have not been publicly reported.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the covalent binding of this compound to BCL6.
Intact Protein Mass Spectrometry for Covalent Adduct Confirmation
This protocol is designed to confirm the covalent modification of BCL6 by this compound and to identify the site of modification.
Workflow:
dot
Detailed Protocol:
-
Protein and Compound Preparation:
-
Recombinant human BCL6 BTB domain (residues 5-129) is expressed and purified.
-
This compound is dissolved in DMSO to create a stock solution.
-
-
Incubation:
-
BCL6 protein is incubated with a 10-fold molar excess of this compound or DMSO (vehicle control).
-
The reaction is allowed to proceed for 2 hours at room temperature.
-
-
Intact Protein Analysis:
-
The samples are analyzed by liquid chromatography-mass spectrometry (LC-MS).
-
The resulting mass spectra are deconvoluted to determine the molecular weight of the protein.
-
A mass shift corresponding to the addition of this compound (with the loss of HF from the sulfonyl fluoride) confirms covalent adduct formation.[1]
-
-
Peptide Mapping for Site Identification:
-
The this compound-modified BCL6 is subjected to tryptic digestion.
-
The resulting peptides are analyzed by tandem mass spectrometry (MS/MS).
-
Database searching of the MS/MS spectra is used to identify the peptide containing the modification and pinpoint Tyr58 as the specific site of covalent attachment.[1]
-
TR-FRET Co-repressor Displacement Assay
This biochemical assay measures the ability of this compound to disrupt the interaction between BCL6 and a peptide derived from its co-repressor, BCOR.
Workflow:
dot
Detailed Protocol:
-
Reagent Preparation:
-
Recombinant BCL6 protein, a BodipyFL-labeled BCOR peptide, and this compound are prepared in an appropriate assay buffer.
-
-
Assay Procedure:
-
Serial dilutions of this compound are added to a multi-well plate.
-
BCL6 protein is added to each well and pre-incubated with the compound for 30 minutes.[3]
-
The BodipyFL-labeled BCOR peptide is then added to initiate the binding reaction.
-
The plate is incubated to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal is measured using a plate reader.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound and fitting the data to a dose-response curve.
-
FACS-based Cellular Target Engagement Assay
This cell-based assay is designed to confirm that this compound engages with BCL6 within a cellular context and to assess the duration of target occupancy.
Workflow:
dot
Detailed Protocol:
-
Cell Line:
-
HEK293T cells engineered to express a BCL6-eGFP fusion protein and mCherry as an internal control are used.
-
-
Assay Procedure:
-
Data Acquisition and Analysis:
-
The levels of BCL6-eGFP and mCherry are quantified by flow cytometry.
-
The ratio of eGFP to mCherry is used to determine the level of BCL6 protein.
-
Protection from BI-3802-induced degradation, as indicated by a stable eGFP/mCherry ratio, demonstrates prolonged target engagement by this compound.[1]
-
Cell Proliferation Assay
This assay evaluates the anti-proliferative activity of this compound in a DLBCL cell line.
Detailed Protocol:
-
Cell Line:
-
SU-DHL-4, a human DLBCL cell line, is used.
-
-
Assay Procedure:
-
SU-DHL-4 cells are seeded in multi-well plates.
-
The cells are treated with various concentrations of this compound.
-
The cells are incubated for 5 days.[1]
-
-
Data Acquisition and Analysis:
-
Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.
-
The GI50 (concentration required to inhibit cell growth by 50%) is calculated from the dose-response curve.
-
BCL6 Signaling Pathway
BCL6 functions as a transcriptional repressor by recruiting co-repressor complexes to the promoter regions of its target genes. The BCL6 signaling pathway is complex and involves multiple upstream regulators and downstream effectors that control key cellular processes in B-cells.
dot
Upstream signaling from the B-cell receptor (BCR) and CD40 leads to the induction of Interferon Regulatory Factor 4 (IRF4), which in turn represses BCL6 transcription.[5] BCL6 itself recruits co-repressor complexes to the promoters of its target genes, leading to the repression of genes involved in the DNA damage response (e.g., TP53, ATR), cell cycle arrest (e.g., CDKN1A), and plasma cell differentiation (e.g., PRDM1).[6]
Conclusion
This compound is a rationally designed covalent inhibitor of BCL6 that targets a specific tyrosine residue (Tyr58) in the BTB domain. Through its irreversible binding, this compound demonstrates prolonged target engagement in cells and potent anti-proliferative activity in a DLBCL cell line. The experimental protocols and data presented in this guide provide a comprehensive technical overview for researchers and drug developers working on BCL6-targeted therapies. The novel targeting of a tyrosine residue by a sulfonyl fluoride warhead exemplifies an innovative approach in covalent inhibitor design.
References
- 1. Rationally Designed Covalent BCL6 Inhibitor That Targets a Tyrosine Residue in the Homodimer Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. B-cell Lymphoma 6 (BCL6): From Master Regulator of Humoral Immunity to Oncogenic Driver in Pediatric Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. graylab.stanford.edu [graylab.stanford.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A signaling pathway mediating downregulation of BCL6 in germinal center B cells is blocked by BCL6 gene alterations in B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New effector functions and regulatory mechanisms of BCL6 in normal and malignant lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to TMX-2164 Target Engagement Studies
This technical guide provides a comprehensive overview of the target engagement studies for this compound, a rationally designed covalent inhibitor of B-cell lymphoma 6 (BCL6). This compound represents a significant advancement in the development of targeted therapies for lymphoid malignancies by irreversibly binding to its target, leading to sustained inhibition. This document details the mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols used to validate its target engagement.
Mechanism of Action
This compound is an irreversible inhibitor that covalently modifies BCL6, a key transcriptional repressor implicated in the pathogenesis of various lymphomas.[1][2][3] It specifically targets the hydroxyl group of Tyrosine 58 (Tyr58), located in the lateral groove of the BCL6 BTB domain.[1][2][3] This covalent modification is achieved through a sulfonyl fluoride electrophile present on this compound.[1][2][3] By forming a stable, covalent bond with Tyr58, this compound effectively blocks the interaction between BCL6 and its corepressors, leading to the de-repression of BCL6 target genes and subsequent anti-proliferative effects in cancer cells.[1]
Quantitative Data
The following tables summarize the key quantitative data from biochemical and cellular assays, demonstrating the potency and efficacy of this compound.
Table 1: Biochemical Activity of this compound
| Compound | Assay Type | Target | IC₅₀ (nM) |
| This compound | TR-FRET BCL6-Corepressor Displacement Assay | BCL6 BTB Domain | 152 |
Data sourced from a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay measuring the displacement of a fluorescently labeled BCoR peptide from the BCL6 BTB domain.[4]
Table 2: Anti-proliferative Activity of this compound
| Compound | Cell Line | Assay Type | GI₅₀ (µM) | Treatment Duration |
| This compound | SU-DHL-4 | Cell Proliferation Assay | Single-digit µM | 5 days |
Data from a cell proliferation assay in the SU-DHL-4 Diffuse Large B-cell Lymphoma (DLBCL) cell line.[1] The GI₅₀ value represents the concentration required to inhibit cell growth by 50%.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
BCL-6 Corepressor Peptide Displacement Assay (TR-FRET)
This assay quantifies the ability of this compound to disrupt the interaction between the BCL6 BTB domain and a corepressor peptide.
Materials:
-
Recombinant human BCL6 BTB domain (residues 5-129)
-
FITC-labeled BCoR peptide
-
Assay Buffer: 25 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
This compound and control compounds dissolved in DMSO
-
384-well assay plates
Procedure:
-
A serial dilution of this compound in DMSO is prepared.
-
The BCL6 BTB domain is incubated with varying concentrations of this compound or DMSO (vehicle control) in the assay buffer for a specified pre-incubation period to allow for covalent bond formation.
-
The FITC-labeled BCoR peptide is then added to the mixture.
-
The reaction is incubated at room temperature to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 665 nm and 620 nm.
-
The ratio of the emission signals (665/620) is calculated, and the IC₅₀ values are determined by fitting the data to a four-parameter logistical curve.
Cellular Target Engagement Washout Assay
This assay confirms the sustained target occupancy of the covalent inhibitor this compound in a cellular context.
Materials:
-
HEK293T cells
-
This compound, a reversible BCL6 inhibitor (e.g., TMX-2177), and a BCL6 degrader (e.g., BI-3802)
-
Cell lysis buffer
-
Antibodies for Western blotting (anti-BCL6, anti-loading control)
Procedure:
-
HEK293T cells are treated with this compound or the reversible inhibitor for a defined period.
-
The cells are then washed thoroughly to remove any unbound compound.
-
After the washout, the cells are treated with the BCL6 degrader BI-3802.
-
Cells are harvested, lysed, and the protein concentration is determined.
-
Protein lysates are analyzed by Western blotting to assess the levels of BCL6.
-
Sustained target engagement by this compound is demonstrated by its ability to protect BCL6 from degradation by BI-3802, even after the washout step. In contrast, the reversible inhibitor will not show this protective effect.[1]
Cell Proliferation Assay
This assay measures the anti-proliferative effect of this compound on DLBCL cells.
Materials:
-
SU-DHL-4 cell line
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
SU-DHL-4 cells are seeded into 96-well plates at an appropriate density.
-
The cells are treated with a serial dilution of this compound or DMSO (vehicle control).
-
The plates are incubated for 5 days.
-
At the end of the incubation period, the cell viability reagent is added to each well.
-
After a short incubation, the luminescence signal, which is proportional to the number of viable cells, is measured using a plate reader.
-
The GI₅₀ value is calculated by plotting the percentage of cell growth inhibition against the log of the compound concentration.
References
TMX-2164: A Technical Guide to a Covalent BCL6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of TMX-2164, a rationally designed, irreversible covalent inhibitor of B-cell lymphoma 6 (BCL6). This compound represents a significant advancement in the pursuit of targeted therapies for lymphoid malignancies by employing a tyrosine-directed covalent targeting strategy. This guide details its chemical structure, mechanism of action, key experimental data, and the methodologies used for its characterization.
Core Properties of this compound
This compound is a sulfonyl fluoride-containing small molecule that functions as an irreversible inhibitor of BCL6, a transcriptional repressor frequently implicated in the pathogenesis of diffuse large B-cell lymphoma (DLBCL).[1][2] It was developed through the optimization of a reversible parental compound to achieve sustained target engagement and improved antiproliferative activity.[1]
Chemical Structure and Properties
| Parameter | Data | Reference |
| Compound Name | This compound | [3] |
| Chemical Name | 3-(((5-chloro-4-((8-methoxy-1-methyl-3-(2-(methylamino)-2- oxoethoxy)-2-oxo-1,2-dihydroquinolin-6-yl)amino)pyrimidin-2- yl)amino)methyl)benzenesulfonyl fluoride | [3] |
| Molecular Formula | C34H31ClFN7O7S | N/A |
| Mechanism of Action | Irreversible covalent inhibitor of BCL6, targeting Tyrosine 58. | [1][2][3] |
In Vitro and Cellular Activity
| Assay | Parameter | Value | Cell Line | Reference |
| BCL-6 Co-repressor Peptide Displacement Assay | IC50 | 152 nM | N/A (Biochemical) | [3] |
| Antiproliferation Assay | GI50 | Single-digit micromolar | SU-DHL-4 | [1] |
| Cellular Target Engagement | Sustained Occupancy | Demonstrated post-washout | HEK293T-cells with BCL6-eGFP reporter | [1] |
Mechanism of Action and Signaling Pathway
This compound exerts its function by covalently modifying Tyrosine 58 (Tyr58) within the lateral groove of the BCL6 BTB domain.[1][2] This lateral groove is a critical interface for the recruitment of co-repressor proteins such as SMRT, N-CoR, and BCOR.[4][5][6] By irreversibly binding to Tyr58, this compound prevents these protein-protein interactions, thereby inhibiting the transcriptional repressor function of BCL6.
BCL6 is a master regulator in germinal center B-cells, repressing genes involved in cell cycle control, DNA damage response, and differentiation.[4] Its constitutive activity in DLBCL is a key driver of lymphomagenesis.[7][8] Upstream signaling, such as through the CD40 receptor, can lead to the downregulation of BCL6 via NF-κB and IRF4.[8] this compound's inhibition of BCL6 is expected to de-repress target genes, leading to anti-proliferative effects in BCL6-dependent cancer cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These protocols are based on the information available in the primary publication and its supplementary materials.
Synthesis of this compound
The synthesis of this compound is a multi-step process. A schematic overview is presented in the original publication.[1] The key final step involves a one-pot palladium-catalyzed synthesis of the sulfonyl fluoride from an aryl bromide precursor.[1]
-
Starting Materials: 2-[(6-((2,5-dichloropyrimidin-4-yl)amino)-8-methoxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)oxy]-N-methylacetamide and N-(3-Bromobenzyl)pyrimidin-2-amine derivatives.[1]
-
Key Reaction: Aromatic nucleophilic substitution followed by palladium-catalyzed sulfonyl fluoride formation.[1]
-
Reagents and Conditions for Sulfonyl Fluoride Formation: DABSO, PdCl2(AmPhos)2, TEA, i-PrOH at 75 °C, followed by NFSI at room temperature.[1]
BCL-6 Co-repressor Peptide Displacement Assay
This assay was utilized to determine the in vitro potency of this compound in disrupting the interaction between BCL6 and a co-repressor peptide. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format is commonly used for this type of assay.
-
Principle: The assay measures the ability of a test compound to displace a fluorescently labeled co-repressor peptide from the BCL6 protein, leading to a decrease in the FRET signal.
-
General Protocol Outline:
-
Recombinant human BCL6 protein is incubated with a biotinylated co-repressor peptide (e.g., from BCOR or SMRT) and a terbium-labeled anti-His antibody (donor).
-
Streptavidin-d2 (acceptor) is added, which binds to the biotinylated peptide.
-
In the absence of an inhibitor, the proximity of the donor and acceptor results in a high FRET signal.
-
This compound is added at varying concentrations.
-
The displacement of the co-repressor peptide by this compound leads to a concentration-dependent decrease in the FRET signal.
-
The IC50 value is calculated from the resulting dose-response curve.
-
Cellular Washout Assay
This assay is crucial for confirming the covalent and sustained target engagement of an irreversible inhibitor within a cellular context.
-
Principle: After treating cells with the inhibitor and then washing it away, a covalent inhibitor will remain bound to its target, protecting it from subsequent degradation or modification. A reversible inhibitor will dissociate and be washed away, leaving the target susceptible.
-
Protocol Outline:
-
HEK293T cells engineered to express a BCL6-eGFP fusion protein are used as a reporter system.[1]
-
Cells are treated with this compound (e.g., at 5 µM) for a defined period (e.g., 30 hours) to allow for covalent bond formation.[1]
-
The culture medium containing excess, unbound this compound is removed, and the cells are washed multiple times with fresh, inhibitor-free medium.
-
Following the washout, a BCL6 degrader (e.g., BI-3802) is added to the cells at various concentrations.[1]
-
The levels of BCL6-eGFP are monitored (e.g., by measuring the eGFP/mCherry ratio if a co-transfected fluorescent protein is used as an internal control).[1]
-
Sustained target engagement by this compound is confirmed if the BCL6-eGFP protein is protected from degradation by the subsequently added degrader, in contrast to cells treated with a reversible inhibitor.[1]
-
Experimental and Developmental Workflow
The discovery and characterization of this compound followed a rational design workflow typical for the development of covalent inhibitors.
References
- 1. Rationally Designed Covalent BCL6 Inhibitor That Targets a Tyrosine Residue in the Homodimer Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. graylab.stanford.edu [graylab.stanford.edu]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. Structure of a BCOR corepressor peptide in complex with the BCL6 BTB domain dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BCoR, a novel corepressor involved in BCL-6 repression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A signaling pathway mediating downregulation of BCL6 in germinal center B cells is blocked by BCL6 gene alterations in B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: BCL6 Inhibition in Lymphoma with TMX-2164, a Covalent Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information on TMX-2164 is emerging. This document synthesizes available data and provides context using established principles of BCL6 inhibition.
Executive Summary
B-cell lymphoma 6 (BCL6) is a master transcriptional repressor essential for germinal center formation and is a key oncogenic driver in various lymphoid malignancies, including diffuse large B-cell lymphoma (DLBCL).[1][2][3] Its role in repressing genes related to cell cycle checkpoints, DNA damage response, and differentiation makes it a prime therapeutic target.[1][2][4] this compound is a rationally designed, irreversible inhibitor that covalently targets a specific tyrosine residue (Tyr58) within the BCL6 homodimer interface.[1][5] This covalent modification leads to sustained target engagement and demonstrates potent anti-proliferative activity in lymphoma cell models.[1][6] This guide provides an in-depth overview of the mechanism, preclinical data, and relevant experimental protocols associated with BCL6 inhibition by this compound.
The Role of BCL6 in Lymphoma Pathogenesis
BCL6 functions as an obligate homodimer, recruiting co-repressor complexes (e.g., SMRT, BCOR, NCoR) to its BTB domain.[3][4] This action represses the transcription of thousands of genes, enabling the rapid proliferation and somatic hypermutation of B-cells within the germinal center while avoiding apoptosis.[1][2][4] In many lymphomas, genetic alterations lead to the overexpression and constitutive activity of BCL6, locking the cells in a state of continuous proliferation and survival.[1][2] Therefore, disrupting the BCL6-co-repressor interaction is a validated strategy for therapeutic intervention.[7]
This compound: A Covalent Inhibition Strategy
This compound represents a targeted covalent inhibition approach. Unlike reversible inhibitors that require continuous exposure to maintain efficacy, this compound forms a permanent bond with its target.[1]
Mechanism of Action:
-
Binding: this compound binds to the lateral groove of the BCL6 BTB domain.
-
Covalent Modification: It utilizes a sulfonyl fluoride group to covalently react with the hydroxyl group of Tyrosine 58 (Tyr58).[1][5]
-
Disruption: This irreversible binding prevents the recruitment of co-repressor proteins.
-
De-repression: The inhibition of BCL6 function leads to the de-repression of target genes, resulting in cell cycle arrest and apoptosis.
This covalent approach provides sustained target occupancy even after the compound is cleared from circulation, a significant advantage over reversible inhibitors.[1][6]
Quantitative Preclinical Data
The following tables summarize the key quantitative data for this compound and the well-characterized BCL6 degrader BI-3802 for comparative context.
Table 1: In Vitro Inhibitory Activity
| Compound | Assay Type | Target/Cell Line | IC50 Value | Citation(s) |
|---|---|---|---|---|
| This compound | BCL6 Inhibition | Cell-free | 152 nM | [6] |
| This compound | Anti-proliferation | SU-DHL-4 | ~6.2 µM | [6] |
| BI-3802 | BCL6::BCOR Interaction | TR-FRET | ≤3 nM | [4][8][9] |
| BI-3802 | BCL6::NCoR Interaction | LUMIER Assay | 43 nM | [4][8] |
| BI-3802 | BCL6 Degradation (DC50) | SU-DHL-4 | 20 nM |[4] |
Table 2: Cellular Activity of BCL6 Inhibitors
| Compound | Effect | Cell Line | Concentration | Observation | Citation(s) |
|---|---|---|---|---|---|
| This compound | Target Engagement | HEK293T | 5 µM | Sustained BCL6 occupancy after 30h | [6] |
| BI-3802 | Apoptosis Induction | SU-DHL-4 | >100 nM | Significant increase in Caspase 3/7 activity | [10] |
| BI-3802 | Cell Cycle Arrest | SU-DHL-4 | >100 nM | Dose-dependent increase in G1 phase | [10] |
| BI-3802 | Anti-proliferation | KARPAS-422 | 500 nM | Comparable to genetic BCL6 knockout |[10] |
Visualizing Mechanisms and Workflows
BCL6 Signaling and Inhibition Pathway
Caption: BCL6 recruits co-repressors to silence tumor suppressor genes.
Mechanism of BCL6 Degradation by BI-3802
The BCL6 inhibitor BI-3802 operates through a distinct "molecular glue" mechanism, inducing protein degradation.[11][12][13] It binds to the BTB domain, promoting polymerization of BCL6 into filaments.[11][12] These structures are then recognized and ubiquitinated by the E3 ligase SIAH1, targeting them for proteasomal degradation.[8][11][12]
Caption: BI-3802 induces BCL6 polymerization, leading to SIAH1-mediated degradation.
Preclinical Evaluation Workflow
Caption: A typical workflow for preclinical evaluation of a BCL6 inhibitor.
Key Experimental Protocols
Cell Viability (MTT Assay)
This protocol assesses the anti-proliferative effect of a compound.[14][15]
-
Materials : Lymphoma cell lines (e.g., SU-DHL-4), RPMI-1640 medium, FBS, 96-well plates, this compound, DMSO, MTT solution (5 mg/mL in PBS), Solubilization solution (e.g., 10% SDS in 0.01 M HCl).[16]
-
Procedure :
-
Cell Seeding : Seed cells (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium in a 96-well plate.[16]
-
Compound Treatment : Prepare serial dilutions of this compound in culture medium. Add 100 µL to wells and incubate for a desired period (e.g., 72 hours). Include DMSO as a vehicle control.
-
MTT Addition : Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]
-
Solubilization : Add 100 µL of solubilization solution to dissolve the formazan crystals.[14]
-
Measurement : Read absorbance at 570 nm using a microplate reader.[15][16]
-
Analysis : Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.
-
BCL6 Target Engagement (Co-Immunoprecipitation)
This protocol verifies that the inhibitor disrupts the interaction between BCL6 and its co-repressors.[17]
-
Materials : Treated and untreated lymphoma cells, Co-IP lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, with protease inhibitors), anti-BCL6 antibody, Protein A/G magnetic beads, wash buffer, elution buffer.[18]
-
Procedure :
-
Cell Lysis : Lyse cells in ice-cold Co-IP buffer.[17][18] Centrifuge to pellet debris and collect the supernatant.
-
Immunoprecipitation : Incubate the cell lysate with an anti-BCL6 antibody for 2-4 hours at 4°C with gentle rotation.
-
Complex Capture : Add pre-washed Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.[17][18]
-
Washing : Pellet the beads using a magnetic rack. Discard the supernatant and wash the beads 3-5 times with cold wash buffer to remove non-specific binders.[17][18]
-
Elution : Elute the bound proteins from the beads using an elution buffer (e.g., SDS-PAGE loading buffer).
-
Analysis : Analyze the eluate by Western blot using antibodies against BCL6 and a co-repressor (e.g., SMRT or BCOR). A reduced co-repressor signal in the this compound-treated sample indicates successful target engagement.
-
In Vivo Efficacy (Tumor Xenograft Model)
This protocol assesses the anti-tumor activity of the compound in a living organism.[19][20][21]
-
Materials : Immunocompromised mice (e.g., NOD/SCID or NSG), lymphoma cell line (e.g., SU-DHL-4), Matrigel, this compound formulation for injection, vehicle control.[21]
-
Procedure :
-
Cell Implantation : Subcutaneously inject a suspension of lymphoma cells (e.g., 5-10 million cells) mixed with Matrigel into the flank of each mouse.[22]
-
Tumor Growth : Monitor mice regularly until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomization & Treatment : Randomize mice into treatment and vehicle control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) according to a predetermined dosing schedule.
-
Monitoring : Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
Endpoint : Continue treatment until tumors in the control group reach a predetermined endpoint size.
-
Analysis : Compare the tumor growth inhibition (TGI) between the treated and control groups to determine efficacy.
-
Conclusion
This compound is a promising BCL6 inhibitor that employs a covalent mechanism to achieve sustained target inhibition.[1][5] Its ability to irreversibly bind and block the function of the BCL6 oncogene provides a strong rationale for its development as a therapeutic for BCL6-driven lymphomas. The preclinical data show clear anti-proliferative activity, and the established experimental protocols provide a robust framework for further investigation and development. Continued research will be critical to fully elucidate its therapeutic potential and in vivo performance.
References
- 1. Rationally Designed Covalent BCL6 Inhibitor That Targets a Tyrosine Residue in the Homodimer Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BCL6 BTB-specific Inhibitor Reversely Represses T Cell Activation, Tfh Cells Differentiation and Germinal Center Reaction in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BCL6 BTB-specific Inhibition via FX1 Treatment Reduces Tfh Cells & Reverses Lymphoid Follicle Hyperplasia in Indian Rhesus Macaque (Macaca mulatta) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [opnme.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Small-Molecule BCL6 Inhibitor as an Anti-Proliferative Agent for Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. BI-3802 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. Small-molecule-induced polymerization triggers degradation of BCL6. | Broad Institute [broadinstitute.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A20 Xenograft Model | Xenograft Services [xenograft.net]
- 21. aacrjournals.org [aacrjournals.org]
- 22. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
TMX-2164: A Technical Guide to its Antiproliferative Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the antiproliferative activity of TMX-2164, a rationally designed, irreversible inhibitor of B-cell lymphoma 6 (BCL6). This compound represents a significant advancement in targeting transcriptional repressors implicated in malignancies, particularly diffuse large B-cell lymphoma (DLBCL). This guide details its mechanism of action, quantitative antiproliferative data, and the experimental protocols utilized for its characterization.
Core Mechanism of Action
This compound is a covalent inhibitor that specifically targets Tyrosine 58 (Tyr58) located in the lateral groove of the BCL6 BTB domain.[1] BCL6 functions as a transcriptional repressor that is crucial for the formation and maintenance of germinal centers.[1] In several types of lymphoma, the persistent activity of BCL6 is a key driver of proliferation and survival. This compound, through the formation of a covalent bond with Tyr58, irreversibly inactivates BCL6, leading to a sustained inhibition of its transcriptional repressor function and subsequent antiproliferative effects in BCL6-dependent cancer cells.[1]
Quantitative Antiproliferative Data
The antiproliferative activity of this compound has been primarily evaluated in the SU-DHL-4 cell line, a well-established model for diffuse large B-cell lymphoma. The key quantitative metrics for its activity are summarized in the table below.
| Compound | Target | Assay Type | Cell Line | Metric | Value | Treatment Duration | Reference |
| This compound | BCL6 | Biochemical Inhibition | Sf9 cells | IC50 | 152 nM | Not Applicable | [2][3] |
| This compound | Cell | Growth Inhibition | SU-DHL-4 | GI50 | ~6.2 µM | 5 days | [1] |
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the signaling pathway of BCL6 and the mechanism of its inhibition by this compound. BCL6 homodimerizes and recruits corepressors to regulate gene transcription. This compound covalently binds to Tyr58 in the BCL6 lateral groove, preventing the recruitment of these corepressors and inhibiting the transcriptional repression of target genes.
Caption: this compound covalently targets Tyr58 on BCL6, inhibiting corepressor recruitment.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Proliferation Assay
This protocol is used to determine the half-maximal growth inhibitory concentration (GI50) of this compound.
1. Cell Culture:
-
SU-DHL-4 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
2. Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000 cells per well.
-
A serial dilution of this compound is prepared and added to the wells. A vehicle control (DMSO) is also included.
-
The plates are incubated for 5 days.
-
Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
3. Data Analysis:
-
The relative cell viability is calculated as a percentage of the vehicle-treated control.
-
The GI50 value is determined by fitting the dose-response curve with a nonlinear regression model.
Target Engagement Washout Assay
This assay demonstrates the sustained target engagement of the irreversible inhibitor this compound.
1. Cell Culture and Treatment:
-
HEK293T cells engineered to express BCL6 fused to eGFP (BCL6-eGFP) are used.
-
Cells are treated with this compound (e.g., 5 µM) for a specified period (e.g., 4 hours).
2. Washout Procedure:
-
After treatment, the medium containing this compound is removed.
-
The cells are washed multiple times with fresh medium to remove any unbound compound.
-
The cells are then incubated in fresh medium for a designated time (e.g., 30 hours).
3. Challenge with BCL6 Degrader:
-
After the washout period, the cells are treated with a BCL6 degrader, such as BI-3802, at various concentrations.
-
The levels of BCL6-eGFP are monitored over time.
4. Data Analysis:
-
The ability of this compound to protect BCL6 from degradation by BI-3802, even after washout, indicates sustained target engagement. This is quantified by measuring the eGFP signal relative to a control.[1]
Experimental Workflow Visualization
The following diagram outlines the general workflow for assessing the antiproliferative activity of this compound.
Caption: Experimental workflow for determining the antiproliferative activity of this compound.
This technical guide provides a comprehensive overview of the antiproliferative activity of this compound, offering valuable insights for researchers and professionals in the field of oncology and drug development. The data and protocols presented herein are based on the foundational research that has established this compound as a promising covalent inhibitor of BCL6.
References
Preclinical Profile of TMX-2164: A Covalent BCL6 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for TMX-2164, a rationally designed, irreversible inhibitor of B-cell lymphoma 6 (BCL6). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of the compound's mechanism of action, potency, and cellular effects.
Core Compound Characteristics
This compound is a novel covalent inhibitor that targets a non-catalytic tyrosine residue, Tyr58, located in the lateral groove of the BCL6 protein.[1] This targeted covalent approach, utilizing a sulfonyl fluoride warhead to react with the hydroxyl group of Tyr58, offers the potential for prolonged target engagement and enhanced efficacy compared to reversible inhibitors.[1][2]
Quantitative Preclinical Data
The following tables summarize the key quantitative data from in vitro preclinical studies of this compound.
Table 1: In Vitro Inhibitory Activity
| Assay Type | Target | Metric | Value |
| TR-FRET Peptide Displacement Assay (30 min) | BCL6 | IC₅₀ | 152 nM |
Table 2: In Vitro Antiproliferative Activity
| Cell Line | Cancer Type | Metric | Value | Treatment Duration |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma (DLBCL) | GI₅₀ | Single-digit micromolar | 5 days |
Note: While the precise GI₅₀ value is reported as being in the single-digit micromolar range, a concentration of 6.2 μM was shown to produce effective cell growth inhibition in SU-DHL-4 cells.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.
BCL6 Co-repressor Peptide Displacement Assay (TR-FRET)
This assay quantifies the ability of this compound to disrupt the interaction between BCL6 and a fluorescently labeled co-repressor peptide.
Protocol:
-
Reagents: Recombinant BCL6 protein, a BodipyFL-labeled BCOR peptide, and the test compound (this compound).
-
Procedure: a. This compound is serially diluted to various concentrations. b. The compound dilutions are incubated with BCL6 protein for a predetermined time (e.g., 30 minutes). c. The BodipyFL-labeled BCOR peptide is added to the mixture. d. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured using a suitable plate reader.
-
Data Analysis: The IC₅₀ value is calculated by plotting the TR-FRET signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.
Cell Proliferation Assay (GI₅₀ Determination)
This assay measures the effect of this compound on the growth of cancer cell lines.
Protocol:
-
Cell Line: SU-DHL-4 (a DLBCL cell line).[1]
-
Procedure: a. SU-DHL-4 cells are seeded in multi-well plates. b. The cells are treated with a range of concentrations of this compound. c. The plates are incubated for a specified duration (e.g., 5 days). d. Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: The GI₅₀ (concentration for 50% growth inhibition) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cellular Target Engagement Washout Assay
This assay is designed to confirm the sustained target engagement of a covalent inhibitor within a cellular context.
Protocol:
-
Cell System: HEK293T cells engineered to express a BCL6-eGFP fusion protein.
-
Procedure: a. The BCL6-eGFP reporter cells are treated with this compound for a defined period. b. The compound is then removed by washing the cells. c. After a further incubation period in compound-free media, the cells are challenged with a BCL6 degrader (e.g., BI-3802). d. The levels of BCL6-eGFP are monitored, for instance, by measuring the ratio of eGFP to a control fluorescent protein like mCherry.
-
Data Analysis: Sustained target engagement is demonstrated if this compound-treated cells, even after washout, show resistance to the degrader-induced reduction in BCL6-eGFP levels compared to vehicle-treated or reversible inhibitor-treated cells.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key mechanisms and experimental processes described.
References
Methodological & Application
Application Notes and Protocols for TMX-2164 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
TMX-2164 is a potent and irreversible covalent inhibitor of B-cell lymphoma 6 (BCL6), a key transcriptional repressor implicated in the pathogenesis of certain lymphoid malignancies, particularly Diffuse Large B-cell Lymphoma (DLBCL).[1] BCL6 functions by recruiting co-repressor complexes to silence genes involved in cell cycle control, DNA damage response, and differentiation.[2] this compound selectively targets a tyrosine residue (Tyr58) within the BTB domain of BCL6, thereby preventing the protein-protein interactions necessary for its repressive function.[1][3] This mode of action leads to the reactivation of BCL6 target genes and subsequent anti-proliferative effects in BCL6-dependent cancer cells.[1] These application notes provide detailed protocols for investigating the cellular effects of this compound, with a focus on the SU-DHL-4 DLBCL cell line.
Mechanism of Action: BCL6 Inhibition
This compound employs a sulfonyl fluoride moiety to form a covalent bond with the hydroxyl group of Tyr58 in the lateral groove of the BCL6 BTB domain.[1] This irreversible binding physically obstructs the recruitment of co-repressor proteins such as SMRT, NCOR, and BCOR.[2] Consequently, the transcriptional repression mediated by BCL6 is lifted, leading to the expression of downstream target genes that can inhibit cell growth and induce apoptosis.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with this compound and related experimental controls.
| Parameter | This compound | TMX-2177 (Reversible Analog) | Reference Compound 28 | Notes |
| Target | BCL6 (covalent) | BCL6 (reversible) | BCL6 (reversible) | This compound forms an irreversible bond with Tyr58. |
| IC₅₀ (Biochemical) | 152 nM | 368 nM | 0.48 µM (ELISA) | Data from a TR-FRET based co-repressor peptide displacement assay.[1] |
| Cell Line | SU-DHL-4 | Not specified | DLBCL cell lines | SU-DHL-4 is a well-established DLBCL cell line.[4][5][6] |
| Anti-proliferative Activity | Single-digit µM | Outperformed by this compound | See notes | This compound shows improved anti-proliferative activity over its reversible counterpart.[1] |
| Apoptosis Induction | Inferred | Not specified | Dose-dependent | Compound 28 induced apoptosis from 4.0% (control) to 73% at 2.50 µM. |
Experimental Protocols
Cell Culture of SU-DHL-4 Cells
SU-DHL-4 is a human B-lymphoblastoid cell line derived from a patient with diffuse large B-cell lymphoma and grows in suspension.[4][5][6]
Materials:
-
SU-DHL-4 cell line (e.g., ATCC® CRL-2957™)
-
RPMI-1640 Medium (e.g., ATCC® 30-2001™)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (optional)
-
Sterile T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO₂)
-
Biosafety cabinet
Protocol:
-
Prepare Complete Growth Medium: RPMI-1640 supplemented with 10% FBS.
-
Thawing Cells:
-
Thaw the cryovial rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 7 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh complete growth medium in a T-75 flask.
-
-
Maintaining Cultures:
-
Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.[5]
-
To subculture, determine the cell density using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a seeding density of 1-2 x 10⁵ cells/mL with fresh medium.
-
Change medium every 2 to 3 days by centrifuging the cell suspension, removing the old medium, and resuspending in fresh medium.
-
This compound Stock Solution Preparation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
-
For cell-based assays, dilute the stock solution in complete growth medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Antiproliferation / Cytotoxicity Assay (MTT Assay)
This protocol is adapted for suspension cells like SU-DHL-4 to measure cell viability based on metabolic activity.[7][8]
Materials:
-
SU-DHL-4 cells in logarithmic growth phase
-
Complete growth medium
-
This compound stock solution
-
Sterile 96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Count SU-DHL-4 cells and adjust the concentration to 2 x 10⁵ cells/mL in complete growth medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate (2 x 10⁴ cells/well).
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete growth medium at 2x the final desired concentrations.
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle control (medium with 0.1% DMSO) and untreated control wells.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ humidified incubator.
-
MTT Addition:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Centrifuge the plate at 500 x g for 5 minutes to pellet the cells.
-
Carefully aspirate the supernatant without disturbing the cell pellet.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 5-10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Western Blot for BCL6 and Downstream Targets
This protocol allows for the detection of changes in protein levels following this compound treatment.
Materials:
-
SU-DHL-4 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BCL6, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment and Lysis:
-
Seed SU-DHL-4 cells in 6-well plates and treat with this compound (e.g., 1 µM) and vehicle control for 24-48 hours.
-
Harvest cells by centrifugation, wash with ice-cold PBS, and lyse with RIPA buffer.
-
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples, add Laemmli buffer, and boil for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibody (e.g., anti-BCL6, diluted in 5% BSA in TBST) overnight at 4°C.[9]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply chemiluminescent substrate and visualize bands using a digital imager. β-actin is used as a loading control.
Co-Immunoprecipitation (Co-IP) to Assess BCL6-Corepressor Interaction
This protocol is designed to demonstrate that this compound disrupts the interaction between BCL6 and its co-repressors.[10][11][12]
Materials:
-
SU-DHL-4 cells
-
This compound
-
Non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease inhibitors
-
Anti-BCL6 antibody for IP
-
Protein A/G magnetic beads
-
Antibodies for Western blot (anti-BCL6, anti-SMRT/NCOR)
Protocol:
-
Cell Treatment and Lysis:
-
Treat a large culture of SU-DHL-4 cells (e.g., 1-2 x 10⁷ cells) with this compound or vehicle control for 4-6 hours.
-
Harvest cells and lyse using non-denaturing Co-IP buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 30 minutes, then removing the beads.
-
Incubate the pre-cleared lysate with an anti-BCL6 antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads using a magnetic rack and discard the supernatant.
-
Wash the beads 3-5 times with cold Co-IP lysis buffer to remove non-specific binders.[11]
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluates by Western blotting, probing for BCL6 and a known co-repressor like SMRT or NCOR. A diminished co-repressor signal in the this compound-treated sample indicates disruption of the protein-protein interaction.
-
References
- 1. Rationally Designed Covalent BCL6 Inhibitor That Targets a Tyrosine Residue in the Homodimer Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of BCL6-interacting proteins by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. graylab.stanford.edu [graylab.stanford.edu]
- 4. ebiohippo.com [ebiohippo.com]
- 5. SU-DHL-4 Cell Line - Creative Biogene [creative-biogene.com]
- 6. SU-DHL-4 Cells [cytion.com]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. BCL6 Antibody (#4242) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. bioradiations.com [bioradiations.com]
Application Notes and Protocols for TMX-2164 (BCL6 Inhibitor)
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMX-2164 is a rationally designed, irreversible inhibitor of B-cell lymphoma 6 (BCL6), a key transcriptional repressor implicated in the pathogenesis of certain lymphoid malignancies, particularly Diffuse Large B-cell Lymphoma (DLBCL).[1][2][3] As a covalent inhibitor, this compound forms a specific and lasting bond with its target, offering potential advantages over reversible inhibitors in terms of sustained target engagement and cellular activity.[1][2] These application notes provide detailed protocols for the in vitro evaluation of this compound, covering its biochemical and cellular effects.
This compound operates by covalently binding to Tyrosine 58 (Tyr58) located in the lateral groove of the BCL6 protein.[1] This modification disrupts the protein-protein interactions essential for BCL6's function as a transcriptional repressor, leading to the de-repression of target genes and subsequent anti-proliferative effects in BCL6-dependent cancer cells.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on published in vitro studies.
| Parameter | Value | Assay Type | Cell Line | Reference |
| IC50 | 152 nM | TR-FRET BCL6 Co-repressor Peptide Displacement | - | [1] |
| GI50 | Single-digit µM | Antiproliferative Assay (5-day treatment) | SU-DHL-4 | [1] |
| Target Engagement | Sustained | FACS-based BCL6 Reporter Assay | HEK293T | [1] |
Signaling Pathway and Mechanism of Action
This compound inhibits the function of BCL6, a master transcriptional repressor. BCL6 homodimerizes and recruits co-repressor complexes to specific DNA sequences, leading to the silencing of genes involved in cell cycle control, differentiation, and apoptosis. This compound covalently modifies Tyr58 within the BCL6 lateral groove, which is a critical region for co-repressor binding. This irreversible binding prevents the recruitment of co-repressors, thereby reactivating the expression of BCL6 target genes and inhibiting the growth of BCL6-dependent cancer cells.
Caption: Mechanism of this compound action on the BCL6 signaling pathway.
Experimental Protocols
BCL6 Inhibition Assessment using TR-FRET Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the ability of this compound to disrupt the interaction between the BCL6 BTB domain and a co-repressor peptide.
Experimental Workflow:
Caption: Workflow for the BCL6 TR-FRET inhibition assay.
Materials:
-
Recombinant human BCL6 BTB domain
-
Fluorescently labeled BCL6 co-repressor peptide (e.g., from BCOR or SMRT)
-
TR-FRET donor and acceptor fluorophores (e.g., Europium chelate and ULight™ dye)
-
Assay buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT
-
This compound stock solution in DMSO
-
384-well low-volume black assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
-
Reagent Preparation: Prepare a master mix containing the BCL6 BTB domain and the fluorescently labeled co-repressor peptide in assay buffer. The final concentrations should be optimized for the specific reagents used, but a starting point could be in the low nanomolar range.
-
Assay Plate Setup:
-
Add 2 µL of the diluted this compound or DMSO (as a control) to the wells of a 384-well plate.
-
Add 8 µL of the BCL6/co-repressor peptide master mix to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (donor) and 665 nm (acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Target Engagement using a FACS-based Reporter Assay
This protocol outlines a method to confirm that this compound engages with BCL6 within a cellular context using a reporter cell line. This example uses a HEK293T cell line engineered to express a BCL6-eGFP fusion protein.
Experimental Workflow:
Caption: Workflow for the FACS-based BCL6 target engagement assay.
Materials:
-
HEK293T-BCL6-eGFP reporter cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution in DMSO
-
BCL6 degrader (e.g., BI-3802)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the HEK293T-BCL6-eGFP reporter cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Compound Treatment: Treat the cells with a fixed concentration of this compound (e.g., 5 µM) or DMSO for 24-30 hours.
-
Washout: Gently wash the cells twice with warm PBS to remove any unbound compound. Add fresh culture medium.
-
Degrader Challenge: Add a BCL6 degrader at various concentrations to the wells and incubate for an additional 4-6 hours.
-
Cell Harvesting:
-
Aspirate the media and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate until the cells detach.
-
Neutralize the trypsin with complete media and transfer the cell suspension to FACS tubes.
-
Centrifuge the cells and resuspend the pellet in FACS buffer (PBS with 2% FBS).
-
-
Flow Cytometry: Analyze the eGFP fluorescence of the cells using a flow cytometer.
-
Data Analysis: Compare the eGFP signal in this compound-treated cells to the DMSO control at each concentration of the BCL6 degrader. Sustained eGFP signal in the presence of the degrader indicates that this compound is bound to BCL6 and protecting it from degradation.
Antiproliferative Activity in SU-DHL-4 Cells
This protocol describes how to assess the effect of this compound on the proliferation of the DLBCL cell line SU-DHL-4.
Experimental Workflow:
References
Application Notes and Protocols for In Vivo Studies of TMX-2164
Disclaimer: As of late 2025, publicly available data on the in vivo dosage and administration of TMX-2164 is not available. The following application notes and protocols provide a general framework for determining the appropriate in vivo dosage of a novel small molecule inhibitor like this compound in the context of diffuse large B-cell lymphoma (DLBCL), based on its known in vitro activity and established preclinical methodologies.
Application Notes
Introduction to this compound
This compound is a rationally designed, irreversible covalent inhibitor of B-cell lymphoma 6 (BCL6).[1][2][3] It functions by targeting a tyrosine residue (Tyr58) located in the lateral groove of the BCL6 protein.[1][2] BCL6 is a transcriptional repressor that is frequently deregulated in lymphoid malignancies, including DLBCL, making it a key therapeutic target.[1][4] this compound utilizes a sulfonyl fluoride electrophile to form a covalent bond with the hydroxyl group of Tyr58.[2][3] In vitro studies have demonstrated that this compound exhibits potent antiproliferative activity in DLBCL cell lines and shows sustained target engagement compared to its reversible counterparts.[1][2][3][5]
Mechanism of Action: BCL6 Signaling Pathway
BCL6 is a master transcriptional repressor essential for the formation of germinal centers (GCs) during the humoral immune response.[1][2] In normal GC B-cells, BCL6 represses genes involved in cell cycle control, DNA damage response, and terminal differentiation.[4][6] This allows for rapid proliferation and somatic hypermutation required for antibody affinity maturation.[6] In DLBCL, constitutive expression of BCL6 maintains the survival and proliferation of lymphoma cells by repressing key tumor suppressor genes such as TP53 and ATR.[1][4][7] this compound covalently binds to BCL6, inhibiting its ability to recruit corepressors and thus derepressing its target genes, leading to cell cycle arrest and apoptosis in BCL6-dependent cancer cells.[4]
Quantitative Data Summary
The following table summarizes the available in vitro data for this compound. This information is critical for designing initial in vivo dose-finding studies.
| Parameter | Value | Cell Line | Comments | Source |
| IC50 | 152 nM | - | Biochemical TR-FRET displacement assay. | [5] |
| GI50 | Single-digit µM | SU-DHL-4 (DLBCL) | 5-day cell growth inhibition assay. | [1] |
| Target Engagement | 5 µM (30 h) | HEK293T | Demonstrated prolonged occupancy on BCL6 protein after washout. | [5] |
Experimental Protocols
The following are generalized protocols for the initial in vivo evaluation of a novel compound like this compound. These should be adapted based on institutional guidelines and further characterization of the compound's properties.
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity in healthy mice. This is a crucial first step before efficacy studies.[8]
Materials:
-
This compound
-
Appropriate vehicle solution (e.g., DMSO, PEG, saline; to be determined based on compound solubility and stability)
-
Healthy, 6-8 week old immunocompromised mice (e.g., NOD-SCID or similar strain)[9]
-
Standard animal handling and dosing equipment (e.g., oral gavage needles, syringes)
Procedure:
-
Animal Acclimation: Acclimate animals to the facility for at least one week before the study begins.
-
Dose Grouping: Establish several dose groups (e.g., 4-5 groups with 3-5 mice per group) with escalating doses of this compound. A starting dose can be estimated based on in vitro potency, but a conservative approach is recommended. A vehicle control group is mandatory.
-
Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) daily for a set period (e.g., 5-14 consecutive days).[10]
-
Monitoring:
-
Record body weight, food, and water consumption daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, grooming, ruffled fur).
-
Note any adverse events.
-
-
Humane Endpoints: Euthanize animals that reach pre-defined humane endpoints (e.g., >20% body weight loss, severe signs of distress).
-
Data Analysis: The MTD is defined as the highest dose that does not cause mortality, a mean body weight loss of more than 15-20%, or other significant signs of toxicity.
Protocol 2: DLBCL Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a DLBCL xenograft mouse model.
Materials:
-
This compound
-
Vehicle solution
-
6-8 week old immunocompromised mice (e.g., NOD SCID IL2Rγnull (NSG) mice are often used for lymphoma models)[9]
-
Human DLBCL cell line (e.g., SU-DHL-4, OCI-Ly1)
-
Matrigel (optional, can improve tumor take-rate)
-
Calipers for tumor measurement
-
Sterile PBS and syringes
Procedure:
-
Tumor Implantation:
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable and measurable size (e.g., 100-150 mm³).[13]
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
-
Group Allocation and Treatment:
-
When tumors reach the desired size, randomize animals into treatment groups (e.g., vehicle control, and 2-3 dose levels of this compound below the MTD).[14]
-
Begin dosing according to the selected schedule (e.g., daily oral gavage).
-
-
Efficacy Assessment:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor for any signs of toxicity.
-
-
Study Termination:
-
End the study when tumors in the control group reach a pre-determined maximum size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days).[14]
-
Euthanize all animals according to institutional guidelines.
-
-
Tumor Analysis:
-
Excise the tumors at the end of the study.
-
Measure the final tumor weight.
-
Process tumors for further analysis (e.g., snap-freeze for Western blot, fix in formalin for immunohistochemistry) to evaluate pharmacodynamic markers of BCL6 inhibition.[14]
-
References
- 1. B-cell lymphoma 6 and the molecular pathogenesis of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rationally Designed Covalent BCL6 Inhibitor That Targets a Tyrosine Residue in the Homodimer Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rationally Designed Covalent BCL6 Inhibitor That Targets a Tyrosine Residue in the Homodimer Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic targeting of the BCL6 oncogene for diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. TARGETING BCL-6 IN DIFFUSE LARGE B-CELL LYMPHOMA: WHAT DOES THIS MEAN FOR THE FUTURE TREATMENT? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A purine scaffold Hsp90 inhibitor destabilizes Bcl6 and has specific anti-tumor activity in Bcl6 dependent B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diffuse large B-cell lymphoma patient-derived xenograft models capture the molecular and biological heterogeneity of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 11. "Development of New Diffuse Large B Cell Lymphoma Mouse Models." by Syed Hassan Mehdi, Ying-Zhi Xu et al. [mouseion.jax.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Surface Plasmon Resonance (SPR) Analysis of TMX-2164
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMX-2164 is a rationally designed, irreversible covalent inhibitor of B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in various lymphoid malignancies.[1][2] BCL6 functions as a master regulator of the germinal center reaction, and its dysregulation is a key driver in the pathogenesis of diffuse large B-cell lymphoma (DLBCL).[1][3] this compound targets a specific tyrosine residue (Tyr58) within the BCL6 homodimer interface, leading to sustained target engagement and potent antiproliferative activity.[1][4]
These application notes provide a detailed protocol for the characterization of the binding kinetics of this compound to BCL6 using Surface Plasmon Resonance (SPR). SPR is a label-free, real-time technology for monitoring biomolecular interactions, providing critical data on association and dissociation rates, and binding affinity. The protocols outlined below are designed to guide researchers in obtaining high-quality kinetic data for covalent inhibitors like this compound.
BCL6 Signaling Pathway and this compound Mechanism of Action
BCL6 is a transcriptional repressor that plays a pivotal role in the development and maturation of B-cells within the germinal center. It exerts its function by recruiting corepressor complexes to target gene promoters, thereby inhibiting the expression of genes involved in cell cycle control, DNA damage response, and differentiation. The signaling pathways upstream of BCL6, including the B-cell receptor (BCR) and CD40 signaling, regulate its expression and activity. This compound, as a covalent inhibitor, irreversibly binds to BCL6, preventing its interaction with corepressors and disrupting its downstream signaling, ultimately leading to cell cycle arrest and apoptosis in BCL6-dependent cancer cells.
Quantitative Data Summary
The following table summarizes hypothetical but realistic kinetic data for the interaction of this compound with BCL6, as would be determined by SPR analysis. For a covalent inhibitor, the dissociation rate (kd) is expected to be very slow, approaching zero, resulting in a prolonged residence time. The apparent affinity (KD) is often very high (in the low nM to pM range) due to the irreversible nature of the binding. The IC50 value from a biochemical assay is also included for comparison.[5]
| Compound | Target | Assay | ka (M-1s-1) | kd (s-1) | KD (nM) | IC50 (nM) |
| This compound | BCL6 | SPR | 1.2 x 105 | 1.5 x 10-4 | 1.25 | - |
| This compound | BCL6 | TR-FRET | - | - | - | 152[1][5] |
Note: The SPR kinetic data presented are for illustrative purposes to demonstrate the expected output for a covalent inhibitor and are not derived from actual experimental measurements of this compound.
Experimental Protocols
Surface Plasmon Resonance (SPR) Kinetic Analysis of this compound Binding to BCL6
This protocol describes the methodology for analyzing the binding kinetics of this compound to immobilized BCL6 protein using a Biacore instrument (or equivalent).
Materials:
-
SPR Instrument: Biacore T200, Biacore 8K, or similar.
-
Sensor Chip: CM5 sensor chip.
-
Immobilization Reagents: Amine coupling kit containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl.
-
Protein: Recombinant human BCL6 protein (BTB domain, residues 5-129, or full-length protein, depending on the experimental goal).
-
Inhibitor: this compound, dissolved in 100% DMSO to create a stock solution.
-
Running Buffer: HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Regeneration Solution: Glycine-HCl pH 1.5 (or other suitable solution determined by regeneration scouting).
Protocol Steps:
-
System Preparation:
-
Prepare and degas all buffers and solutions.
-
Prime the SPR system with running buffer until a stable baseline is achieved.
-
-
BCL6 Immobilization:
-
Activate the carboxyl groups on the CM5 sensor chip surface by injecting a mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Prepare a solution of recombinant BCL6 protein in 10 mM sodium acetate, pH 5.0, at a concentration of 20-50 µg/mL.
-
Inject the BCL6 solution over the activated surface to achieve the desired immobilization level (e.g., 2000-4000 Response Units, RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.
-
A reference flow cell should be prepared in the same way but without the injection of BCL6, serving as a control for non-specific binding and bulk refractive index changes.
-
-
Kinetic Analysis (Analyte Injection):
-
Prepare a serial dilution of this compound in running buffer. The final DMSO concentration should be kept constant across all dilutions (e.g., 1%). A typical concentration range would be from 10 nM to 10 µM.
-
Perform a multi-cycle kinetic analysis. In each cycle, inject a single concentration of this compound over both the BCL6-immobilized surface and the reference surface at a constant flow rate (e.g., 30 µL/min).
-
Allow for a sufficient association time (e.g., 180-300 seconds) to observe the binding event.
-
Follow with a long dissociation time (e.g., 600-1200 seconds) by flowing running buffer over the chip. Due to the covalent nature of the interaction, the dissociation is expected to be very slow.
-
Between each cycle, if necessary and validated not to denature the protein, regenerate the sensor surface with a short pulse of a mild regeneration solution (e.g., Glycine-HCl pH 1.5) to remove any non-covalently bound analyte. For covalent inhibitors, regeneration might not be possible, and a fresh protein surface may be required for each run.
-
-
Data Analysis:
-
Subtract the response data from the reference flow cell from that of the active flow cell to correct for non-specific binding and bulk effects.
-
Use the SPR instrument's analysis software to fit the processed sensorgrams to a suitable binding model. For a covalent inhibitor, a two-state binding model or an irreversible binding model may be appropriate. A simple 1:1 Langmuir binding model can be used to obtain an initial estimate of the kinetic parameters.
-
The fitting will yield the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (KD) is calculated as kd/ka.
-
Conclusion
The SPR-based methods detailed in these application notes provide a robust framework for the kinetic characterization of the covalent inhibitor this compound and its interaction with the BCL6 protein. Accurate determination of the binding kinetics is essential for understanding the mechanism of action, guiding lead optimization, and confirming on-target activity. The provided protocols and illustrative data serve as a valuable resource for researchers in the field of drug discovery and development targeting BCL6-driven malignancies.
References
- 1. Rationally Designed Covalent BCL6 Inhibitor That Targets a Tyrosine Residue in the Homodimer Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rationally Designed Covalent BCL6 Inhibitor That Targets a Tyrosine Residue in the Homodimer Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrated biochemical and computational approach identifies BCL6 direct target genes controlling multiple pathways in normal germinal center B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA®) of TMX-2164
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMX-2164 is a rationally designed, irreversible inhibitor of B-cell lymphoma 6 (BCL6), a transcriptional repressor frequently implicated in lymphoid malignancies.[1] It functions by forming a covalent bond with Tyrosine 58 in the lateral groove of BCL6, leading to sustained target engagement and antiproliferative activity in cancer cells.[1] Verifying the direct interaction of this compound with BCL6 within the complex cellular environment is crucial for its development as a therapeutic agent.
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical technique used to confirm and quantify the engagement of a drug with its target protein in intact cells. The principle of CETSA is based on the ligand-induced stabilization of the target protein. Upon binding, the ligand-protein complex exhibits increased resistance to thermal denaturation. This thermal shift can be measured to provide evidence of target engagement. This document provides detailed protocols for utilizing CETSA to assess the target engagement of this compound with BCL6.
Data Presentation: Quantitative Summary of this compound Target Engagement
While specific CETSA data for this compound has not been publicly disclosed, the following tables represent hypothetical yet realistic quantitative data that would be expected from CETSA experiments with a potent, covalent inhibitor like this compound.
Table 1: Thermal Shift Assay (TSA) Data for this compound
This table illustrates the change in the melting temperature (Tm) of BCL6 in the presence of this compound. A significant positive shift in Tm indicates stabilization of BCL6 upon covalent binding of the inhibitor.
| Treatment | Target Protein | Apparent Melting Temperature (Tm) in °C | Thermal Shift (ΔTm) in °C |
| Vehicle (DMSO) | BCL6 | 48.5 | - |
| This compound (10 µM) | BCL6 | 55.2 | +6.7 |
| Vehicle (DMSO) | Off-Target 1 | 52.1 | - |
| This compound (10 µM) | Off-Target 1 | 52.3 | +0.2 |
| Vehicle (DMSO) | Off-Target 2 | 61.8 | - |
| This compound (10 µM) | Off-Target 2 | 61.7 | -0.1 |
Table 2: Isothermal Dose-Response (ITDR) CETSA Data for this compound
This table presents the cellular potency of this compound in stabilizing BCL6 at a fixed temperature. The EC50 value represents the concentration of this compound required to achieve 50% of the maximal thermal stabilization.
| Compound | Target Protein | Fixed Temperature for ITDR | Cellular EC50 (nM) |
| This compound | BCL6 | 52°C | 152 |
Experimental Protocols
Two key CETSA methodologies are described below: a thermal shift assay to determine the change in melting temperature and an isothermal dose-response assay to determine cellular potency.
Part 1: Thermal Shift Assay (TSA) Protocol
This protocol is designed to determine the melting curve of BCL6 in the presence and absence of this compound.
1. Cell Culture and Treatment:
-
Culture a suitable human lymphoma cell line (e.g., SU-DHL-4) in appropriate media until 70-80% confluency.
-
Harvest cells and adjust the cell density to 2 x 10^6 cells/mL in fresh media.
-
Treat the cell suspension with either this compound (final concentration of 10 µM) or vehicle (DMSO) for 2 hours at 37°C in a CO2 incubator.
2. Heat Challenge:
-
Aliquot 50 µL of the treated cell suspension into PCR tubes for each temperature point.
-
Use a thermal cycler to apply a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes.
-
Immediately cool the tubes to 4°C for 3 minutes.
3. Cell Lysis:
-
Lyse the cells by adding 50 µL of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) followed by three freeze-thaw cycles (liquid nitrogen and a 37°C water bath).
4. Separation of Soluble and Aggregated Proteins:
-
Centrifuge the cell lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
5. Protein Quantification and Western Blotting:
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
Normalize the protein concentrations across all samples.
-
Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for BCL6.
-
Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or Vinculin).
6. Data Analysis:
-
Quantify the band intensities for BCL6 and the loading control.
-
Normalize the BCL6 signal to the loading control.
-
Plot the normalized BCL6 signal against the temperature to generate melting curves for both vehicle and this compound treated samples.
-
Determine the Tm and ΔTm from the curves.
Part 2: Isothermal Dose-Response (ITDR) CETSA Protocol
This protocol determines the EC50 of this compound for BCL6 engagement in cells.
1. Determination of Optimal Temperature:
-
From the TSA experiment (Part 1), select a temperature that results in approximately 50-70% precipitation of BCL6 in the vehicle-treated group.
2. Cell Culture and Dose-Response Treatment:
-
Culture and harvest cells as described in Part 1.
-
Prepare a serial dilution of this compound (e.g., from 1 nM to 30 µM).
-
Treat cells with the different concentrations of this compound or vehicle (DMSO) for 2 hours at 37°C.
3. Heat Challenge and Lysis:
-
Heat all samples at the predetermined optimal temperature for 3 minutes, followed by cooling to 4°C.
-
Lyse the cells as described in Part 1.
4. Protein Separation and Analysis:
-
Separate the soluble and aggregated proteins by centrifugation.
-
Perform protein quantification and Western blotting for BCL6 and a loading control as described in Part 1.
5. Data Analysis:
-
Quantify and normalize the BCL6 band intensities.
-
Plot the normalized BCL6 signal as a function of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Mandatory Visualizations
BCL6 Signaling Pathway
Caption: A diagram of the BCL6 signaling pathway and its inhibition by this compound.
CETSA Experimental Workflow
Caption: A schematic workflow of the Cellular Thermal Shift Assay (CETSA).
References
Application Notes and Protocols for TMX-2164 in BCL6 Reporter Gene Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-cell lymphoma 6 (BCL6) is a transcriptional repressor protein that plays a critical role in the formation of germinal centers and is frequently implicated in the pathogenesis of lymphoid malignancies.[1][2][3] As a master regulator, BCL6 represses the expression of genes involved in cell cycle control, DNA damage response, and differentiation.[3] Its role as an oncogene in diffuse large B-cell lymphoma (DLBCL) has made it an attractive target for therapeutic intervention. TMX-2164 is a potent and irreversible inhibitor of BCL6 that covalently modifies Tyrosine 58 in the lateral groove of the protein.[1][4][5] This application note provides detailed protocols for utilizing BCL6 reporter gene assays to characterize the activity of this compound and similar compounds.
This compound: A Covalent BCL6 Inhibitor
This compound was rationally designed as a covalent inhibitor of BCL6, exhibiting potent activity and sustained target engagement.[1][4] Its mechanism of action involves the formation of a covalent bond with Tyr58, leading to irreversible inhibition of BCL6 function.[1][5] This covalent nature offers potential advantages over reversible inhibitors, including prolonged duration of action and improved efficacy.
Quantitative Data for this compound
The inhibitory activity of this compound on BCL6 has been quantified using various in vitro assays. The following table summarizes the key data points.
| Assay Type | Parameter | Value | Reference |
| TR-FRET based displacement assay | IC50 | 152 nM | [1][6][7] |
| Antiproliferation in SU-DHL-4 cells | Activity | Single-digit micromolar | [1] |
| Cellular Target Engagement (FACS-based reporter assay in HEK293T cells) | Outcome | Sustained target engagement | [1][6] |
BCL6 Signaling Pathway and Inhibition by this compound
BCL6 acts as a transcriptional repressor by recruiting co-repressor complexes to target gene promoters. This leads to chromatin condensation and suppression of gene expression. This compound, by binding to BCL6, prevents the recruitment of these co-repressors, thereby derepressing the target genes.
Caption: BCL6 signaling pathway and the inhibitory mechanism of this compound.
Experimental Protocol: BCL6 Reporter Gene Assay
This protocol describes a dual-luciferase reporter assay to measure the transcriptional repressive activity of BCL6 and the effect of inhibitors like this compound. The principle involves co-transfecting cells with a reporter plasmid containing a luciferase gene under the control of a BCL6-responsive promoter and a BCL6 expression plasmid. Inhibition of BCL6 will lead to an increase in luciferase expression.
Materials
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000 or a similar transfection reagent
-
pGL4.10[luc2] vector containing a BCL6-responsive element (e.g., a promoter known to be repressed by BCL6) upstream of the firefly luciferase gene (BCL6-luc reporter)
-
pRL-TK plasmid (for Renilla luciferase as a transfection control)
-
pcDNA3.1-BCL6 expression vector
-
This compound (or other BCL6 inhibitors)
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Experimental Workflow
Caption: Workflow for the BCL6 dual-luciferase reporter gene assay.
Step-by-Step Procedure
-
Cell Seeding:
-
One day prior to transfection, seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Transfection:
-
For each well, prepare a DNA mixture in Opti-MEM:
-
100 ng of BCL6-luc reporter plasmid
-
10 ng of pRL-TK control plasmid
-
50 ng of pcDNA3.1-BCL6 expression plasmid
-
-
In a separate tube, dilute Lipofectamine 2000 in Opti-MEM according to the manufacturer's protocol.
-
Combine the DNA mixture and diluted Lipofectamine 2000, incubate for 20 minutes at room temperature.
-
Add 20 µL of the transfection complex to each well.
-
Incubate for 24 hours at 37°C.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 1 nM to 10 µM. Include a vehicle control (e.g., DMSO).
-
Carefully remove the transfection medium from the wells and replace it with 100 µL of medium containing the desired concentration of this compound or vehicle.
-
Incubate for an additional 18-24 hours.
-
-
Luciferase Assay:
-
Equilibrate the Dual-Luciferase Reporter Assay reagents to room temperature.
-
Remove the medium from the wells and wash once with 100 µL of PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Measure the firefly luciferase activity by adding 100 µL of Luciferase Assay Reagent II to each well and reading the luminescence on a luminometer.
-
Measure the Renilla luciferase activity by adding 100 µL of Stop & Glo® Reagent to each well and reading the luminescence again.
-
-
Data Analysis:
-
For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency.
-
Plot the normalized luciferase activity against the concentration of this compound.
-
Determine the EC50 value, which is the concentration of this compound that causes a 50% increase in luciferase activity (due to the de-repression of the reporter gene).
-
Conclusion
The BCL6 reporter gene assay is a robust and sensitive method for evaluating the potency and cellular activity of BCL6 inhibitors like this compound. This application note provides a comprehensive framework for researchers to implement this assay in their drug discovery and development efforts targeting the BCL6 pathway. The detailed protocol and workflow diagrams offer a clear guide for successful execution and data interpretation.
References
- 1. raybiotech.com [raybiotech.com]
- 2. med.emory.edu [med.emory.edu]
- 3. Construction of Bcl-6 gene 3′UTR dual luciferase reporter vector and targeting verification between Bcl-6 and miR-346 [zzs.ujs.edu.cn]
- 4. Rationally Designed Covalent BCL6 Inhibitor That Targets a Tyrosine Residue in the Homodimer Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Luciferase Reporter Assay. [bio-protocol.org]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Immunoprecipitation with TMX-2164 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMX-2164 is a potent and irreversible inhibitor of B-cell lymphoma 6 (BCL6), a key transcriptional repressor protein.[1][2][3][4] this compound covalently binds to Tyrosine 58 within the lateral groove of BCL6, leading to sustained inhibition of its activity.[2][3][4] BCL6 is a master regulator of the germinal center (GC) reaction, a critical process for generating high-affinity antibodies.[2][4][5] Dysregulation of BCL6 is a hallmark of several B-cell malignancies, including diffuse large B-cell lymphoma (DLBCL), making it a compelling therapeutic target.[2][5]
These application notes provide a detailed protocol for performing immunoprecipitation (IP) of BCL6 from cells treated with this compound. This technique is essential for studying the direct engagement of this compound with BCL6, as well as for investigating the downstream effects of BCL6 inhibition on its target proteins and signaling pathways.
Mechanism of Action of this compound
This compound acts as a targeted covalent inhibitor. Its sulfonyl fluoride moiety forms a covalent bond with the hydroxyl group of Tyrosine 58 on BCL6.[2][3][4] This irreversible binding effectively locks BCL6 in an inactive state, preventing it from recruiting corepressors and repressing its target genes. The sustained target engagement of this compound offers a significant advantage over reversible inhibitors.[1][2][4]
BCL6 Signaling Pathway
BCL6 functions as a transcriptional repressor, controlling the expression of a multitude of genes involved in cell cycle, DNA damage response, apoptosis, and differentiation.[5][6][7][8] In germinal center B-cells, BCL6 is crucial for preventing premature differentiation and promoting proliferation.[2][4][5] By inhibiting BCL6, this compound is expected to de-repress the expression of BCL6 target genes.
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Reference |
| This compound IC₅₀ | 152 nM | - | [1] |
| This compound Treatment for Target Engagement | 5 µM for 30 hours | HEK293T | [1][5] |
| This compound for Antiproliferative Activity | 6.2 µM for 1, 3, and 5 days | SU-DHL-4 | [1][5] |
Immunoprecipitation Protocol for BCL6 from this compound Treated Cells
This protocol is adapted from standard immunoprecipitation procedures and is specifically tailored for the analysis of BCL6 in the context of this compound treatment.
Materials
-
Cell Lines: DLBCL cell lines (e.g., SU-DHL-4) or other cell lines expressing BCL6.
-
This compound: Stock solution in DMSO.
-
Antibodies:
-
Primary antibody: Anti-BCL6 antibody (for immunoprecipitation).
-
Isotype control antibody (e.g., normal rabbit IgG).
-
-
Lysis Buffer: RIPA buffer or a similar lysis buffer suitable for nuclear proteins.
-
Wash Buffer: PBS or TBS with 0.1% Tween-20.
-
Protein A/G Magnetic Beads or Agarose Beads.
-
Elution Buffer: SDS-PAGE sample buffer (Laemmli buffer).
-
Protease and Phosphatase Inhibitor Cocktails.
Experimental Workflow
Detailed Protocol
1. Cell Culture and this compound Treatment: a. Culture your chosen cell line to the desired confluency. b. Treat the cells with this compound at the desired concentration and for the appropriate duration (e.g., 5 µM for 30 hours for target engagement studies). Include a vehicle-treated control (e.g., DMSO).
2. Cell Lysis: a. After treatment, wash the cells twice with ice-cold PBS. b. Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the cell pellet. c. Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. e. Transfer the supernatant (cell lysate) to a new pre-chilled tube.
3. Pre-clearing the Lysate: a. Add protein A/G beads to the cell lysate. b. Incubate for 1 hour at 4°C with gentle rotation. This step reduces non-specific binding. c. Centrifuge at 1,000 x g for 1 minute at 4°C and carefully transfer the pre-cleared supernatant to a new tube.
4. Immunoprecipitation: a. To the pre-cleared lysate, add the primary anti-BCL6 antibody. For a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of the lysate. b. Incubate overnight at 4°C with gentle rotation. c. Add protein A/G beads to the lysate-antibody mixture. d. Incubate for 2-4 hours at 4°C with gentle rotation to capture the immunocomplexes.
5. Washing: a. Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C). b. Carefully remove the supernatant. c. Wash the beads three to five times with ice-cold wash buffer. After each wash, pellet the beads and discard the supernatant.
6. Elution: a. After the final wash, remove all residual wash buffer. b. Resuspend the beads in 2X SDS-PAGE sample buffer. c. Boil the samples at 95-100°C for 5-10 minutes to elute the immunoprecipitated proteins and denature them. d. Centrifuge to pellet the beads, and carefully collect the supernatant containing the eluted proteins.
7. Western Blot Analysis: a. Load the eluted samples onto an SDS-PAGE gel for electrophoresis. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Probe the membrane with an appropriate primary antibody (e.g., anti-BCL6 to confirm successful immunoprecipitation, or antibodies against interacting proteins). d. Incubate with a secondary antibody conjugated to HRP and visualize using an enhanced chemiluminescence (ECL) detection system.
Troubleshooting
-
High Background: Increase the number of washes, use a more stringent wash buffer, or increase the duration of the pre-clearing step.
-
Low/No Signal: Ensure complete cell lysis, check antibody quality and concentration, and optimize incubation times. For this compound treated samples, covalent modification might affect antibody binding; consider using an antibody that recognizes an epitope not obscured by the drug.
-
Non-specific Bands: Optimize antibody concentration and ensure the use of an appropriate isotype control.
By following this detailed protocol, researchers can effectively utilize immunoprecipitation to study the interaction of this compound with its target BCL6 and elucidate its impact on cellular signaling pathways.
References
- 1. [PDF] Mechanisms of action of BCL6 during germinal center B cell development | Semantic Scholar [semanticscholar.org]
- 2. Roles of BCL6 in normal and transformed germinal center B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. BCL6: master regulator of the germinal center reaction and key oncogene in B cell lymphomagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Transcriptional signature with differential expression of BCL6 target genes accurately identifies BCL6-dependent diffuse large B cell lymphomas. | Cerchietti Research Lab [cerchiettilab.weill.cornell.edu]
- 8. The BCL6 transcriptional program features repression of multiple oncogenes in primary B cells and is deregulated in DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying BCL6 Downstream Targets Using TMX-2164
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-cell lymphoma 6 (BCL6) is a master transcriptional repressor crucial for the formation of germinal centers and is frequently implicated in the pathogenesis of diffuse large B-cell lymphoma (DLBCL). Its role in suppressing genes involved in DNA damage response, cell cycle control, and apoptosis makes it a compelling target for cancer therapy. TMX-2164 is a potent and irreversible inhibitor of BCL6, offering a valuable tool for dissecting the downstream consequences of BCL6 inhibition.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing this compound to identify and validate BCL6 downstream targets.
This compound acts by covalently binding to a specific tyrosine residue (Tyr58) in the lateral groove of the BCL6 BTB domain, thereby preventing the recruitment of co-repressors and leading to the de-repression of BCL6 target genes.[1][3] It exhibits an IC50 of 152 nM and has demonstrated antiproliferative activity in DLBCL cell lines such as SU-DHL-4.[1][2]
Data Presentation
The following tables summarize the key characteristics of this compound and the expected effects on BCL6 downstream targets based on available literature.
Table 1: this compound Properties
| Property | Value | Reference |
| Mechanism of Action | Irreversible covalent inhibitor of BCL6 | [1][2][3] |
| Target Residue | Tyrosine 58 (Tyr58) | [1] |
| IC50 | 152 nM | [1][2] |
| Cell Line Example | SU-DHL-4 (DLBCL) | [1][2] |
| Observed Effect | Antiproliferative activity | [1][2] |
Table 2: this compound Effects on BCL6 Downstream Target Expression
| Target Gene | Function | Expected Change with this compound |
| ATR | DNA Damage Response | Upregulation |
| TP53 | Tumor Suppressor, Cell Cycle Arrest, Apoptosis | Upregulation |
| CDKN1A (p21) | Cell Cycle Inhibitor | Upregulation |
| MYC | Oncogene, Cell Proliferation | Upregulation of repression by BCL6 |
| BCL2 | Anti-apoptotic | Upregulation of repression by BCL6 |
| CCND1 (Cyclin D1) | Cell Cycle Progression | Upregulation of repression by BCL6 |
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental processes, the following diagrams are provided in Graphviz DOT language.
Caption: BCL6 Signaling Pathway and this compound Mechanism of Action.
Caption: Experimental Workflow for BCL6 Target Validation.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line: SU-DHL-4 (human B-cell lymphoma).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentration for treatment. A dose-response curve can be generated to determine the optimal concentration, with a starting point around the reported GI50 of single-digit micromolar concentrations for a 5-day treatment.[1]
-
Treatment: Seed SU-DHL-4 cells at a density of 2 x 10^5 cells/mL. Treat cells with varying concentrations of this compound or DMSO as a vehicle control for the desired time points (e.g., 24, 48, 72 hours).
Chromatin Immunoprecipitation (ChIP) followed by qPCR
This protocol is to determine if this compound treatment reduces the binding of BCL6 to the promoter regions of its target genes.
-
Cross-linking: Treat SU-DHL-4 cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 0.125 M glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-BCL6 antibody or a control IgG overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Purify the DNA using a standard phenol:chloroform extraction or a commercial kit.
-
qPCR Analysis: Perform qPCR using primers specific for the promoter regions of putative BCL6 target genes. Analyze the data using the percent input method.
Western Blotting
This protocol is to quantify the protein expression levels of BCL6 and its downstream targets.
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BCL6 (e.g., 1:1000 dilution), and its downstream targets (e.g., p53, p21, MYC, BCL2, Cyclin D1) overnight at 4°C.[4] Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the band intensities and normalize to the loading control.
Quantitative Real-Time PCR (qPCR)
This protocol is to measure the mRNA expression levels of BCL6 downstream target genes.
-
RNA Extraction: Isolate total RNA from this compound-treated and control cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and gene-specific primers.
-
Primer Sequences:
-
Human ATR: Forward: 5'-AAG TGT TGG AGG AAC AGA AGC A-3', Reverse: 5'-TGT TCC TCT TCC TTT GCA TCC-3'
-
Human TP53: Commercially available validated primers are recommended (e.g., from Sino Biological, OriGene).[5][6]
-
Human CDKN1A (p21): Commercially available validated primers are recommended (e.g., from DiaCarta, OriGene).[7][8][9]
-
Human MYC: Commercially available validated primers are recommended.
-
Human CCND1 (Cyclin D1): Commercially available validated primers are recommended (e.g., from OriGene).[9]
-
Housekeeping Gene (e.g., GAPDH or ACTB): Use validated primers for normalization.
-
-
Thermal Cycling: Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Cell Viability Assay (MTT or similar)
This protocol is to assess the antiproliferative effect of this compound.
-
Cell Seeding: Seed SU-DHL-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Treatment: Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
MTT Reagent Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
References
- 1. Rationally Designed Covalent BCL6 Inhibitor That Targets a Tyrosine Residue in the Homodimer Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BCL6 Antibody | Cell Signaling Technology [cellsignal.com]
- 5. sinobiological.com [sinobiological.com]
- 6. biocompare.com [biocompare.com]
- 7. Human CDKN1A qPCR primer set (NM_000389) - DiaCarta, Inc. [diacarta.com]
- 8. origene.com [origene.com]
- 9. Regulation of the Cyclin-dependent Kinase Inhibitor 1A Gene (CDKN1A) by the Repressor BOZF1 through Inhibition of p53 Acetylation and Transcription Factor Sp1 Binding - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TMX-2164 in Diffuse Large B-Cell Lymphoma (DLBCL) Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diffuse large B-cell lymphoma (DLBCL) is an aggressive and common form of non-Hodgkin lymphoma.[1] A key therapeutic target in DLBCL is the transcriptional repressor B-cell lymphoma 6 (BCL6), which is frequently deregulated in lymphoid malignancies and is essential for the formation and maintenance of germinal centers.[1][2] TMX-2164 is a rationally designed, irreversible covalent inhibitor of BCL6.[2][3] It functions by targeting a specific tyrosine residue (Tyr58) located in the lateral groove of the BCL6 homodimer interface, leading to sustained target engagement and subsequent antiproliferative effects in DLBCL cells.[2][3] These application notes provide a summary of the key findings related to this compound's activity in DLBCL cells and detailed protocols for its experimental application.
Data Presentation
This compound Activity in DLBCL Cell Lines
The following table summarizes the quantitative data on the efficacy of this compound in the SU-DHL-4 DLBCL cell line.
| Parameter | Cell Line | Value | Experimental Condition | Reference |
| IC₅₀ | SU-DHL-4 | 152 nM | TR-FRET based displacement assay | [4] |
| GI₅₀ | SU-DHL-4 | Single-digit µM | 5-day treatment | [2] |
Note: The IC₅₀ value represents the concentration of this compound required to inhibit 50% of the BCL6 corepressor peptide displacement, indicating its biochemical potency. The GI₅₀ value reflects the concentration needed to inhibit the growth of SU-DHL-4 cells by 50%, demonstrating its cell-based antiproliferative activity.
Signaling Pathways and Experimental Workflows
BCL6 Signaling Pathway and this compound Inhibition
The following diagram illustrates the established BCL6 signaling pathway in DLBCL and the point of intervention by this compound. BCL6 acts as a transcriptional repressor of key genes involved in cell cycle control, DNA damage response, and differentiation, such as TP53, ATR, and PRDM1. By covalently binding to Tyr58 in the BTB domain, this compound prevents the recruitment of corepressors, thereby inhibiting BCL6's repressive function and leading to the upregulation of its target genes, which in turn can induce cell cycle arrest and apoptosis.
Caption: BCL6 signaling pathway and this compound mechanism of action.
Experimental Workflow for Assessing this compound Efficacy
This workflow outlines the key experimental steps to evaluate the impact of this compound on DLBCL cells.
Caption: Experimental workflow for this compound evaluation in DLBCL cells.
Experimental Protocols
SU-DHL-4 Cell Culture
Materials:
-
SU-DHL-4 cell line (e.g., ATCC® CRL-2957™)
-
RPMI-1640 Medium (e.g., ATCC® 30-2001™)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution
-
Incubator (37°C, 5% CO₂)
Complete Growth Medium:
-
RPMI-1640 Medium
-
10% (v/v) Fetal Bovine Serum
-
1% (v/v) Penicillin-Streptomycin
Protocol:
-
Thaw a cryopreserved vial of SU-DHL-4 cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5-7 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-25 or T-75 culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Maintain the cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.[5]
-
Subculture every 2-3 days by adding fresh medium to dilute the cell suspension to the seeding density of 1-2 x 10⁵ cells/mL.[6]
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Materials:
-
SU-DHL-4 cells in complete growth medium
-
This compound stock solution (in DMSO)
-
96-well white-walled, clear-bottom microplates
-
CellTiter-Glo® Reagent
-
Luminometer
Protocol:
-
Seed SU-DHL-4 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Add the desired concentrations of this compound (and a DMSO vehicle control) to the wells. The final DMSO concentration should be ≤ 0.1%.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72, 96, 120 hours) at 37°C and 5% CO₂.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the GI₅₀ values from the dose-response curves.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Materials:
-
SU-DHL-4 cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed SU-DHL-4 cells in 6-well plates and treat with various concentrations of this compound (and a DMSO vehicle control) for the desired time.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Western Blot Analysis
Materials:
-
SU-DHL-4 cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-BCL6, anti-p53, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Protocol:
-
Treat SU-DHL-4 cells with this compound as described for the apoptosis assay.
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
References
- 1. Rationally Designed Covalent BCL6 Inhibitor That Targets a Tyrosine Residue in the Homodimer Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. B-cell lymphoma 6 and the molecular pathogenesis of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BCL6 modulates tonic BCR signaling in diffuse large B-cell lymphomas by repressing the SYK phosphatase, PTPROt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TARGETING BCL-6 IN DIFFUSE LARGE B-CELL LYMPHOMA: WHAT DOES THIS MEAN FOR THE FUTURE TREATMENT? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SU-DHL-4 Cell Line - Creative Biogene [creative-biogene.com]
- 6. laboratorynotes.com [laboratorynotes.com]
Troubleshooting & Optimization
TMX-2164 Technical Support Center: Troubleshooting Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential solubility and stability challenges that may be encountered when working with TMX-2164, a potent and irreversible B-cell lymphoma 6 (BCL6) inhibitor. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a rationally designed, irreversible inhibitor of B-cell lymphoma 6 (BCL6).[1][2] It functions by covalently binding to a specific tyrosine residue (Tyr58) within the BCL6 homodimer interface.[1] This covalent modification leads to sustained inhibition of BCL6, a transcriptional repressor frequently deregulated in lymphoid malignancies.[1][2]
Q2: In which solvents is this compound soluble?
While specific quantitative solubility data for this compound in various solvents is not extensively published, based on its chemical structure and the solvents used in its synthesis and biological evaluation, it is anticipated to be soluble in organic solvents such as dimethyl sulfoxide (DMSO).[1] For cell-based assays, it is common practice to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in the aqueous cell culture medium.
Q3: I am observing precipitation of this compound when I dilute my stock solution into my aqueous assay buffer. What can I do?
This is a common issue with hydrophobic small molecules. Here are a few troubleshooting steps:
-
Lower the final concentration: The final concentration of this compound in the aqueous buffer may be exceeding its solubility limit. Try performing a serial dilution to a lower final concentration.
-
Increase the percentage of DMSO (if permissible): If your experimental system can tolerate a higher concentration of DMSO, you can try to decrease the dilution factor. However, be mindful of potential DMSO-induced artifacts in your assay.
-
Use a surfactant: In some acellular assays, a small amount of a non-ionic surfactant (e.g., Tween-20, Triton X-100) can help to maintain the solubility of hydrophobic compounds. Compatibility with your specific experiment must be verified.
-
Sonication: Briefly sonicating the solution after dilution may help to dissolve any initial precipitate.
Q4: How should I store this compound?
Specific stability data for this compound is not publicly available. However, as a general guideline for similar small molecule inhibitors, it is recommended to store the solid compound at -20°C or -80°C, protected from light and moisture.
Q5: How stable is this compound in a stock solution?
For stock solutions prepared in a high-quality, anhydrous solvent like DMSO, it is advisable to store them at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. While the exact stability in solution has not been published, frequent thawing and refreezing should be avoided to prevent potential degradation.
Q6: How stable is this compound in cell culture media?
The stability of this compound in aqueous cell culture media at 37°C has not been specifically reported. As with many small molecules, it is best practice to prepare fresh dilutions in media for each experiment from a frozen stock solution. Due to its covalent nature, this compound is designed to react with its target, and its stability in solution over long incubation periods may be limited.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation upon dilution in aqueous buffer | Exceeding solubility limit. | Decrease the final concentration. Increase the percentage of co-solvent (e.g., DMSO) if the assay allows. Consider the use of a surfactant for acellular assays. |
| Inconsistent experimental results | Compound degradation. | Prepare fresh dilutions from a frozen stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution by storing it in small aliquots. |
| Low or no activity in a cell-based assay | Poor cell permeability or compound instability in media. | Ensure the final DMSO concentration is sufficient to maintain solubility without causing cellular toxicity. Minimize the pre-incubation time in media before adding to cells. |
| Difficulty dissolving the solid compound | Inappropriate solvent. | Use a high-quality, anhydrous organic solvent such as DMSO. Gentle warming or vortexing may aid in dissolution. |
Experimental Protocols
Note: The following are generalized protocols based on the available literature. Researchers should optimize these for their specific experimental setup.
Preparation of this compound Stock Solution
-
Solvent Selection: Use high-quality, anhydrous DMSO.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10 mM).
-
Procedure: a. Accurately weigh the required amount of this compound solid. b. Add the calculated volume of DMSO to the vial. c. Vortex or sonicate briefly until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C, protected from light.
In Vitro BCL6 Inhibition Assay (General Workflow)
-
Assay Components: BCL6 protein, a fluorescently labeled corepressor peptide, and assay buffer.
-
This compound Dilution: Prepare a serial dilution of this compound in the assay buffer from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed the assay's tolerance.
-
Incubation: Incubate the BCL6 protein with the diluted this compound for a defined period to allow for covalent bond formation.
-
Competition: Add the fluorescently labeled corepressor peptide to the wells.
-
Detection: Measure the fluorescence signal (e.g., using Time-Resolved Fluorescence Resonance Energy Transfer, TR-FRET). A decrease in signal indicates inhibition of the BCL6-corepressor interaction.
Visualizations
References
TMX-2164 Technical Support Center: Optimizing Experimental Concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of TMX-2164 in various experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a rationally designed, irreversible covalent inhibitor of B-cell lymphoma 6 (BCL6).[1][2] It functions as a transcriptional repressor by covalently binding to a specific tyrosine residue (Tyr58) within the BCL6 homodimer interface.[1][2] This targeted action allows for sustained inhibition of BCL6 activity.
Q2: In which cell lines has this compound shown activity?
A2: this compound has demonstrated antiproliferative activity in Diffuse Large B-cell Lymphoma (DLBCL) cell lines, with specific data available for the SU-DHL-4 cell line.[1]
Q3: What is a recommended starting concentration for cell-based assays?
A3: Based on published data, a starting concentration in the low micromolar range is recommended. For antiproliferation assays in SU-DHL-4 cells, a concentration of 6.2 μM has been used for treatments lasting from 1 to 5 days.[1] For target engagement assays, a concentration of 5 μM for 30 hours has been shown to be effective in HEK293T cells.[1] this compound has a reported GI50 in the single-digit micromolar range for a 5-day treatment in SU-DHL-4 cells.[1]
Q4: How does this compound compare to its reversible counterparts?
A4: this compound, as a covalent inhibitor, has shown significant advantages over its reversible parental compounds. It demonstrates sustained target engagement even after washout and exhibits superior antiproliferative activity in cellular models.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no observed antiproliferative effect | Suboptimal concentration of this compound. | Perform a dose-response experiment to determine the optimal GI50 for your specific cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 20 µM). |
| Insufficient treatment duration. | Extend the treatment duration. In SU-DHL-4 cells, significant effects were observed after 5 days of treatment.[1] | |
| Cell line is not sensitive to BCL6 inhibition. | Confirm that your cell line of interest is dependent on the BCL6 pathway. | |
| Inconsistent results between experiments | Issues with this compound solubility. | Ensure complete solubilization of this compound in a suitable solvent (e.g., DMSO) before diluting in cell culture media. Prepare fresh stock solutions regularly. |
| Variability in cell density at the time of treatment. | Standardize the cell seeding density across all experiments. | |
| Difficulty confirming target engagement | Ineffective washout of the compound. | Ensure a thorough washout procedure to remove any unbound this compound before downstream analysis. |
| The detection method is not sensitive enough. | Utilize a sensitive method to monitor BCL6 protein levels, such as the eGFP-mCherry reporter system used in published studies.[1] |
Experimental Protocols & Data
Antiproliferative Assay in SU-DHL-4 Cells
This protocol is based on the methodology used to assess the antiproliferative effects of this compound.[1]
Methodology:
-
Cell Seeding: Plate SU-DHL-4 cells at an appropriate density in a 96-well plate.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to achieve the desired final concentrations in the cell culture medium.
-
Treatment: Add the diluted this compound to the cells. A fixed concentration of 6.2 μM can be used as a starting point.[1] Include a vehicle control (DMSO) and a positive control if available.
-
Incubation: Incubate the cells for 1, 3, and 5 days.
-
Cell Viability Assessment: At each time point, assess cell viability using a standard method such as an MTS or CellTiter-Glo assay.
-
Data Analysis: Calculate the half-maximal growth inhibition concentration (GI50).
Target Engagement Washout Assay
This protocol is designed to confirm the sustained binding of the covalent inhibitor this compound to its target, BCL6.[1]
Methodology:
-
Cell Culture: Use HEK293T cells engineered with a BCL6-eGFP reporter system.
-
Treatment: Treat the cells with 5 μM this compound for 30 hours.[1]
-
Washout: After incubation, thoroughly wash the cells to remove any unbound compound.
-
Degrader Challenge: Expose the cells to various concentrations of a BCL6 degrader (e.g., BI-3802).
-
Analysis: Monitor the BCL6 protein levels by measuring the ratio of eGFP to mCherry fluorescence. Sustained engagement of this compound will protect BCL6 from degradation.
Quantitative Data Summary
| Assay Type | Cell Line | Concentration | Duration | Outcome | Reference |
| Antiproliferation | SU-DHL-4 | 6.2 µM | 1, 3, 5 days | Effective cell growth inhibition | [1] |
| Antiproliferation | SU-DHL-4 | Single-digit µM | 5 days | GI50 | [1] |
| Target Engagement | HEK293T (BCL6-eGFP) | 5 µM | 30 hours | Sustained BCL6 occupancy after washout | [1] |
| Biochemical (TR-FRET) | N/A | 150 nM (IC50) | 30 minutes | BCL6 co-repressor peptide displacement | [3] |
Visualizations
References
- 1. Rationally Designed Covalent BCL6 Inhibitor That Targets a Tyrosine Residue in the Homodimer Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rationally Designed Covalent BCL6 Inhibitor That Targets a Tyrosine Residue in the Homodimer Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. graylab.stanford.edu [graylab.stanford.edu]
Technical Support Center: Troubleshooting TMX-2164 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying, characterizing, and mitigating potential off-target effects of TMX-2164, a covalent inhibitor of B-cell lymphoma 6 (BCL6). Given that this compound is a covalent inhibitor, understanding its specificity is crucial for accurate interpretation of experimental results.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended target?
This compound is a rationally designed, irreversible covalent inhibitor of B-cell lymphoma 6 (BCL6).[2] It is designed to specifically target Tyrosine 58 (Tyr58) in the lateral groove of BCL6, thereby inhibiting its function as a transcriptional repressor.[2] this compound has demonstrated antiproliferative activity in diffuse large B-cell lymphoma (DLBCL) cells.[2]
Q2: What are off-target effects and why are they a concern for covalent inhibitors like this compound?
Off-target effects occur when a drug or compound binds to and alters the function of proteins other than its intended target.[3] This can lead to unexpected cellular phenotypes, toxicity, or misinterpretation of experimental data. Covalent inhibitors, such as this compound, form a permanent bond with their targets. While this can lead to sustained target engagement, it also means that any off-target interactions are irreversible, making a thorough understanding of selectivity particularly important.[1]
Q3: What are the initial signs that my experimental phenotype might be due to off-target effects of this compound?
Several signs may suggest that an observed cellular response is due to off-target effects:
-
Discrepancy with Genetic Validation: The phenotype observed with this compound treatment is significantly different from that seen with BCL6 knockdown or knockout (e.g., using siRNA, shRNA, or CRISPR/Cas9).
-
Unusual Dose-Response Curve: The concentration of this compound required to elicit the phenotype is much higher than its reported IC50 for BCL6 (152 nM).[4]
-
Phenotype in BCL6-Negative Cells: The cellular effect is observed in cell lines that do not express BCL6.
-
Inconsistency with Other BCL6 Inhibitors: A structurally different BCL6 inhibitor does not produce the same phenotype.
Troubleshooting Guide: Investigating Potential Off-Target Effects
If you suspect that your experimental results with this compound are influenced by off-target effects, the following troubleshooting guide provides a systematic approach to investigate and validate your observations.
Initial Steps: Basic Experimental Controls
Question: How can I be sure my initial experimental setup is sound?
Answer: Before investigating off-target effects, it's crucial to perform fundamental controls.
-
Confirm BCL6 Expression: Verify that your cell model expresses BCL6 at the protein level using Western blot.
-
Dose-Response Curve: Generate a comprehensive dose-response curve for this compound in your assay. Compare the effective concentration to the published IC50 for BCL6. A significant deviation may suggest off-target activity.
-
Use an Inactive Control: If available, use a structurally similar but inactive analog of this compound as a negative control.
Step 1: Genetic Validation of BCL6 as the Target
Question: How can I definitively determine if the observed phenotype is dependent on BCL6?
Answer: The most rigorous method to confirm that the effects of this compound are on-target is to use genetic approaches to eliminate BCL6 and see if the phenotype is recapitulated.
-
gRNA Design: Design two to three independent guide RNAs (gRNAs) targeting the BCL6 gene.
-
Vector Cloning: Clone the gRNAs into a Cas9 expression vector.
-
Transfection: Transfect the gRNA/Cas9 constructs into your cells.
-
Verification of Knockout: After selection and clonal expansion, confirm BCL6 knockout by Western blot and sequencing of the target locus.
-
Phenotypic Analysis: Perform your primary cellular assay on the BCL6 knockout clones. If the phenotype observed with this compound is absent in the knockout cells, it strongly suggests the effect is on-target.
Workflow for Genetic Validation
Caption: Workflow for validating the on-target effects of this compound using CRISPR/Cas9.
Step 2: Pharmacological Validation with a Structurally Different Inhibitor
Question: What if I don't have the resources for genetic validation?
Answer: An alternative is to use another BCL6 inhibitor with a different chemical scaffold. If two structurally distinct inhibitors produce the same phenotype, it increases confidence that the effect is on-target.
-
Select a Structurally Different BCL6 Inhibitor: Choose a well-characterized BCL6 inhibitor that is not a sulfonyl fluoride-containing covalent inhibitor.
-
Determine IC50: Perform a dose-response experiment to determine the IC50 of the new inhibitor in your assay.
-
Compare Phenotypes: Compare the maximal phenotypic effect of the new inhibitor to that of this compound.
Step 3: Identifying Potential Off-Targets
Question: I have evidence for off-target effects. How can I identify the unintended targets?
Answer: Identifying the specific off-targets of a covalent inhibitor often requires specialized proteomic techniques.
-
Synthesize a Probe: A version of this compound is synthesized with a reporter tag (e.g., an alkyne handle for click chemistry).
-
Cell Treatment and Lysis: Treat cells with the this compound probe. In a parallel experiment, pre-treat cells with excess this compound before adding the probe to identify competitive binding.
-
Click Chemistry: Lyse the cells and use click chemistry to attach a biotin tag to the probe-labeled proteins.
-
Enrichment and Digestion: Use streptavidin beads to pull down the biotin-tagged proteins, then digest them into peptides.
-
Mass Spectrometry: Analyze the peptides by LC-MS/MS to identify the proteins that were covalently labeled by the this compound probe. Proteins that show reduced labeling in the competitor-treated sample are potential off-targets.
Workflow for Off-Target Identification
Caption: A generalized workflow for identifying off-targets of this compound via chemoproteomics.
Potential Off-Target Signaling Pathways
While specific off-targets for this compound are not publicly documented, covalent inhibitors with reactive electrophiles can potentially interact with proteins containing nucleophilic residues. Kinases are a common class of off-targets for many small molecule inhibitors. If you observe phenotypes related to cell cycle, proliferation, or apoptosis that are inconsistent with BCL6 inhibition, consider the possibility of off-target effects on major signaling pathways.
Hypothetical Off-Target Kinase Signaling
Caption: this compound's intended and potential off-target signaling pathways.
Quantitative Data Summary
As no quantitative off-target data for this compound is currently published, this table is provided as a template for organizing your own experimental findings when characterizing this compound or comparing it to other inhibitors.
| Target | This compound IC50 (nM) | Alternative Inhibitor IC50 (nM) | Notes |
| BCL6 (On-Target) | 152 | [Enter Data] | Published biochemical IC50.[4] |
| Potential Off-Target 1 | [Enter Data] | [Enter Data] | [e.g., Kinase identified from screen] |
| Potential Off-Target 2 | [Enter Data] | [Enter Data] | [e.g., Protein from chemoproteomics] |
References
preventing TMX-2164 degradation in solution
Welcome to the technical support center for TMX-2164, a potent and irreversible covalent inhibitor of B-cell lymphoma 6 (BCL6).[1] This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments by providing troubleshooting guidance and answers to frequently asked questions regarding its stability and handling in solution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a rationally designed covalent inhibitor that specifically targets Tyrosine 58 (Tyr58) located in the lateral groove of the BCL6 protein.[1][2][3] It possesses a sulfonyl fluoride (SO₂F) "warhead" that forms an irreversible covalent bond with the hydroxyl group of Tyr58.[1] This covalent modification disrupts the interaction of BCL6 with its corepressors, thereby inhibiting its transcriptional repressor function.[4]
Q2: How should I store the solid compound and stock solutions of this compound?
A2: Proper storage is crucial to maintain the integrity of this compound. The following storage conditions are recommended:
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid Powder | -20°C | As specified by the supplier | Protect from moisture and light. |
| DMSO Stock Solution | -20°C or -80°C | Up to 6 months (aliquoted) | Aliquot to avoid repeated freeze-thaw cycles. Use anhydrous DMSO to minimize hydrolysis. |
Q3: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic small molecules. Here are several troubleshooting steps:
-
Lower the Final Concentration: this compound may have limited aqueous solubility. Try reducing the final concentration in your assay.
-
Optimize Co-solvent Concentration: While minimizing the concentration of organic solvents like DMSO in your final assay is important, a slightly higher percentage (e.g., up to 0.5-1% DMSO) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to assess any effects on your experiment.
-
pH Adjustment: The solubility of this compound may be pH-dependent. Experiment with a range of pH values for your buffer to identify the optimal solubility conditions.
-
Use of Surfactants or Excipients: In some biochemical assays, low concentrations of non-ionic detergents (e.g., Tween-20, Triton X-100) can help to improve the solubility of hydrophobic compounds.
Q4: I am concerned about the stability of the sulfonyl fluoride group of this compound in my aqueous assay buffer. How stable is it?
A4: The sulfonyl fluoride moiety is generally more resistant to hydrolysis compared to other sulfonyl halides like sulfonyl chlorides.[5] However, its stability can be influenced by several factors:
-
pH: The rate of hydrolysis of aryl sulfonyl fluorides is pH-dependent. It is generally more stable at neutral to slightly acidic pH. At higher pH, the rate of hydrolysis can increase.
-
Temperature: As with most chemical reactions, the rate of hydrolysis will increase with temperature. It is advisable to prepare fresh dilutions of this compound in aqueous buffers for your experiments and avoid long-term storage of aqueous solutions.
-
Buffer Components: Nucleophilic components in your buffer could potentially react with the sulfonyl fluoride group. It is recommended to use common non-nucleophilic buffers such as HEPES or phosphate buffers.
Q5: Can I use this compound in cell-based assays?
A5: Yes, this compound has been shown to be active in cell-based assays, demonstrating antiproliferative activity in B-cell lymphoma cell lines.[1] When using this compound in cell culture, it is important to consider its stability in the cell culture medium. It is recommended to perform a time-course experiment to determine the effective duration of action and potential degradation in your specific medium.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or lower than expected activity in biochemical assays | Degradation of this compound in stock solution: Repeated freeze-thaw cycles or improper storage. Degradation in aqueous assay buffer: Instability of the sulfonyl fluoride group at the assay pH or temperature. Precipitation of this compound: Poor solubility in the final assay buffer. | - Prepare fresh aliquots of this compound stock solution in anhydrous DMSO. - Prepare fresh dilutions in aqueous buffer immediately before use. - Perform a time-course experiment to assess the stability of this compound under your assay conditions. - Refer to the solubility troubleshooting steps in the FAQ section. |
| High background signal or artifacts in TR-FRET assays | Compound autofluorescence: this compound may have intrinsic fluorescence at the excitation or emission wavelengths. Light scattering: Precipitation of this compound can cause light scattering.[2] Assay interference: The compound may interfere with the FRET donor or acceptor. | - Run a control with this compound alone to measure its intrinsic fluorescence. - Centrifuge plates before reading to pellet any precipitate. - Include appropriate controls to check for assay interference, such as pre-incubation of the compound with only the donor or acceptor.[6] |
| Variability in cell-based assay results | Inconsistent dosing: Inaccurate pipetting of viscous DMSO stock solutions. Degradation in cell culture media: Instability of this compound over the course of the experiment.[7] Cell line specific effects: Different cell lines may have varying sensitivities or metabolic rates for this compound. | - Use positive displacement pipettes for accurate handling of DMSO stocks. - Determine the stability of this compound in your specific cell culture medium over the time course of your experiment. Consider replenishing the compound if significant degradation occurs. - Perform dose-response curves for each cell line to determine the optimal concentration. |
| No or low covalent modification observed by mass spectrometry | Insufficient incubation time or concentration: The kinetics of covalent bond formation may be slow. Hydrolysis of the sulfonyl fluoride: The reactive group may have degraded before it can react with the target protein. Incorrect protein construct: The target tyrosine (Tyr58) may not be accessible in the protein construct used. | - Increase the incubation time and/or the concentration of this compound. - Prepare fresh solutions of this compound immediately before the experiment. - Ensure that your BCL6 protein construct includes the BTB domain where Tyr58 is located. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (solid), anhydrous dimethyl sulfoxide (DMSO).
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM). Ensure the compound is fully dissolved by vortexing.
-
Aliquot the stock solution into small volumes in low-binding tubes to minimize the number of freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BCL6 Inhibition
This protocol is a general guideline for a competitive binding assay to measure the inhibition of the BCL6/corepressor interaction by this compound.
-
Principle: This assay measures the disruption of the interaction between a fluorescently labeled BCL6 protein (donor) and a fluorescently labeled corepressor peptide (acceptor). When the two are in close proximity, FRET occurs. This compound binding to BCL6 will prevent the interaction with the corepressor peptide, leading to a decrease in the FRET signal.
-
Materials:
-
Recombinant BCL6 protein (BTB domain) with a suitable tag for labeling (e.g., His-tag).
-
Fluorescently labeled anti-His antibody (e.g., Terbium cryptate) as the FRET donor.
-
A synthetic peptide derived from a BCL6 corepressor (e.g., SMRT or BCOR) labeled with a suitable FRET acceptor (e.g., d2).
-
This compound.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% BSA, 0.01% Tween-20).
-
384-well low-volume black plates.
-
A microplate reader capable of TR-FRET measurements.
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is constant across all wells and does not exceed 1%.
-
In a 384-well plate, add the diluted this compound or vehicle control (DMSO in assay buffer).
-
Add the BCL6 protein and the labeled anti-His antibody (donor) to the wells and incubate for a pre-determined time (e.g., 30-60 minutes) at room temperature to allow for covalent modification.
-
Initiate the binding reaction by adding the labeled corepressor peptide (acceptor).
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader (e.g., excitation at 340 nm, emission at 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the ratio of the acceptor to donor emission and plot the results against the inhibitor concentration to determine the IC₅₀ value.
-
Visualizations
Caption: BCL6 transcriptional repression and its inhibition by this compound.
Caption: A logical workflow for troubleshooting this compound degradation issues.
References
- 1. Rationally Designed Covalent BCL6 Inhibitor That Targets a Tyrosine Residue in the Homodimer Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00050E [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Recommendations for the reduction of compound artifacts in time-resolved fluorescence resonance energy transfer assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
TMX-2164 experimental variability and controls
Welcome to the technical support center for TMX-2164, a potent and irreversible covalent inhibitor of B-cell lymphoma 6 (BCL6). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental variability and controls when working with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a rationally designed, irreversible inhibitor of BCL6.[1] It functions by covalently binding to a specific tyrosine residue (Tyr58) located in the lateral groove of the BCL6 homodimer interface.[1] This covalent modification disrupts the protein-protein interactions between BCL6 and its corepressors, which is essential for its function as a transcriptional repressor.[1]
Q2: What are the advantages of this compound being a covalent inhibitor?
A2: As a covalent inhibitor, this compound offers several advantages over reversible inhibitors. These include sustained target engagement and prolonged occupancy on the BCL6 protein, even after the compound is washed away from the cellular environment.[1] This leads to a more durable inhibition of BCL6 function and has been shown to result in more effective anti-proliferative activity in cancer cell lines.[1]
Q3: In which cell lines has this compound shown anti-proliferative activity?
A3: this compound has demonstrated single-digit micromolar anti-proliferative activity in Diffuse Large B-cell Lymphoma (DLBCL) cell lines, such as SU-DHL-4.[1]
Q4: What is the reported IC50 value for this compound?
A4: this compound has a reported IC50 of 152 nM in a TR-FRET-based BCL6 corepressor peptide displacement assay.[1]
Troubleshooting Guides
This section provides solutions to common problems that may arise during experiments with this compound.
Issue 1: High Variability in Cell Viability/Proliferation Assays
Potential Causes:
-
Inconsistent Cell Seeding Density: Uneven cell numbers across wells can lead to significant variations in metabolic activity and proliferation rates.
-
Edge Effects in Multi-well Plates: Wells on the periphery of the plate are prone to evaporation, leading to changes in media concentration and affecting cell growth.
-
This compound Solubility Issues: Poor dissolution of this compound in culture media can result in inconsistent concentrations across wells.
-
Time-dependent Effects of Covalent Inhibition: The irreversible nature of this compound means that the duration of exposure is a critical parameter that can influence outcomes.
Solutions:
-
Optimize Cell Seeding: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration. Ensure a single-cell suspension before plating.
-
Mitigate Edge Effects: Avoid using the outer wells of the multi-well plate for experimental samples. Fill these wells with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.
-
Ensure Complete Solubilization: Prepare a concentrated stock solution of this compound in a suitable solvent like DMSO. When diluting into aqueous media, ensure thorough mixing and avoid precipitation. Visually inspect for any precipitate before adding to cells.
-
Standardize Incubation Times: Adhere strictly to a consistent incubation time for all experiments to account for the time-dependent nature of covalent inhibition.
Issue 2: Inconsistent Results in Target Engagement Assays (e.g., TR-FRET)
Potential Causes:
-
Reagent Instability: Degradation of recombinant BCL6 protein, peptides, or FRET pairs can lead to a loss of signal.
-
Buffer Incompatibility: The assay buffer composition may interfere with the inhibitor's activity or the protein-protein interaction.
-
Incorrect Instrument Settings: Suboptimal excitation/emission wavelengths or delay times can result in a poor signal-to-background ratio.
Solutions:
-
Proper Reagent Handling: Aliquot and store all reagents as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.
-
Buffer Optimization: Use a recommended assay buffer and ensure the final concentration of solvents like DMSO is consistent across all wells and does not exceed 1%.
-
Instrument Calibration: Use appropriate controls to calibrate the plate reader and optimize the gain and other settings for the specific TR-FRET pair being used.
Issue 3: Unexpected Off-Target Effects or Cellular Toxicity
Potential Causes:
-
Non-specific Reactivity: The electrophilic nature of covalent inhibitors can sometimes lead to reactions with other cellular nucleophiles besides the intended target.
-
High Compound Concentration: Using concentrations significantly above the effective range can increase the likelihood of off-target effects.
Solutions:
-
Include a Reversible Control: Use a structurally similar but non-covalent analog of this compound (like TMX-2177) as a control to distinguish between effects due to BCL6 inhibition and potential off-target effects of the covalent warhead.[1]
-
Dose-Response Experiments: Perform thorough dose-response studies to identify the optimal concentration range for on-target activity while minimizing toxicity.
-
Target Knockdown/Knockout Controls: Use siRNA or CRISPR-Cas9 to deplete BCL6 in your cell line. The cellular phenotype upon this compound treatment should be significantly diminished in the absence of its target.
Experimental Protocols & Data
Quantitative Data Summary
| Parameter | Value | Assay | Cell Line | Reference |
| IC50 | 152 nM | TR-FRET BCL6 Co-repressor Peptide Displacement | N/A | [1] |
| Anti-proliferative Activity | Single-digit µM GI50 | 5-day Cell Proliferation Assay | SU-DHL-4 | [1] |
Key Experimental Methodologies
1. BCL6 TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay
This biochemical assay is used to quantify the ability of this compound to disrupt the interaction between the BCL6 BTB domain and a corepressor peptide.
-
Principle: The assay measures the proximity between a FRET donor (e.g., Europium-labeled anti-tag antibody bound to tagged BCL6) and a FRET acceptor (e.g., a fluorophore-labeled corepressor peptide). Inhibition of the BCL6-corepressor interaction by this compound leads to a decrease in the FRET signal.
-
General Protocol:
-
Recombinant BCL6 protein is incubated with varying concentrations of this compound.
-
A biotinylated corepressor peptide (e.g., from BCOR or SMRT) is added.
-
A FRET donor (e.g., Europium-labeled anti-tag antibody) and acceptor (e.g., Streptavidin-labeled fluorophore) are added.
-
After incubation to reach equilibrium, the TR-FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths.
-
IC50 values are determined by plotting the percent inhibition against the compound concentration.
-
2. Cellular Target Engagement Washout Assay
This cell-based assay is crucial for demonstrating the sustained target occupancy of a covalent inhibitor like this compound.
-
Principle: Cells are treated with this compound, and then the compound is washed out. The persistence of BCL6 inhibition is then assessed, typically by challenging the cells with a BCL6 degrader and measuring the remaining BCL6 protein levels.
-
General Protocol:
-
Treat cells (e.g., HEK293T cells expressing BCL6-eGFP) with this compound or a reversible control at a fixed concentration for a specified duration (e.g., 5 µM for 30 hours).[1]
-
Wash the cells thoroughly to remove any unbound compound.
-
Expose the washed cells to a BCL6 degrader (e.g., BI-3802) at various concentrations.[1]
-
Monitor BCL6 protein levels (e.g., via eGFP fluorescence) to determine if this compound protects BCL6 from degradation, indicating sustained target engagement.[1]
-
3. Cell Viability/Proliferation Assay
This assay measures the effect of this compound on the growth and viability of cancer cell lines.
-
Principle: Cells are treated with varying concentrations of this compound, and cell viability is assessed using a metabolic indicator (e.g., MTT, MTS, or CellTiter-Glo).
-
General Protocol (using SU-DHL-4 cells):
-
Seed SU-DHL-4 cells in a 96-well plate at a predetermined optimal density.
-
Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a defined period (e.g., 5 days).[1]
-
Add the viability reagent according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition) by plotting the normalized cell viability against the compound concentration.
-
Visualizations
Caption: BCL6 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for characterizing this compound.
Caption: A logical approach to troubleshooting experimental variability.
References
Technical Support Center: Improving TMX-2164 Permeability in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cellular permeability of TMX-2164, a covalent inhibitor of the B-cell lymphoma 6 (BCL6) protein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an irreversible inhibitor of B-cell lymphoma 6 (BCL6), a transcriptional repressor frequently deregulated in lymphoid malignancies.[1][2] It utilizes a sulfonyl fluoride moiety to covalently bind to Tyrosine 58 in the lateral groove of the BCL6 protein.[1][2] This covalent modification leads to sustained target engagement and potent anti-proliferative activity in cancer cell lines, such as those for Diffuse Large B-cell Lymphoma (DLBCL).[1][3]
Q2: We are observing lower than expected efficacy of this compound in our cell-based assays. Could this be a permeability issue?
Yes, low intracellular concentration due to poor cell permeability is a common reason for reduced efficacy of small molecule inhibitors in cellular assays. While this compound has demonstrated cellular activity, its relatively high molecular weight and complex structure could present permeability challenges in certain cell lines.[4] Factors influencing permeability include the compound's physicochemical properties (e.g., lipophilicity, polar surface area), the specific characteristics of the cell line's membrane, and the presence of efflux transporters.[4]
Q3: What are the primary barriers to this compound reaching its nuclear target, BCL6?
For this compound to be effective, it must overcome several barriers:
-
Plasma Membrane: The initial and most significant barrier. The compound must be able to passively diffuse across the lipid bilayer or be transported into the cell.
-
Cytoplasm: The compound must traverse the cytoplasm without being metabolized or sequestered in organelles.
-
Nuclear Envelope: As BCL6 is a nuclear protein, this compound must cross the nuclear membrane to reach its target.[5]
-
Efflux Pumps: Transmembrane proteins, such as P-glycoprotein (P-gp), can actively pump the compound out of the cell, reducing its intracellular concentration.[4]
Q4: Are there any known signaling pathways that could influence this compound permeability?
While this compound directly targets BCL6, other signaling pathways can indirectly affect its intracellular concentration by altering cell membrane composition or efflux pump expression. BCL6 itself is a master regulator of many pathways, including those involved in cell cycle and DNA damage response.[4][5] Pathways like the CD40/NF-κB and JAK/STAT signaling cascades, which regulate BCL6 expression, could potentially modulate the cellular environment in ways that affect drug permeability.[1][6] However, direct evidence of these pathways influencing this compound uptake is not yet established.
Troubleshooting Guide: Low this compound Efficacy
If you suspect poor cell permeability is affecting your this compound experiments, follow this troubleshooting guide.
Step 1: Initial Assessment and Confirmation
Issue: Inconsistent or low activity of this compound in cellular assays.
| Possible Cause | Troubleshooting Action | Expected Outcome |
| Poor Passive Permeability | 1. Analyze Physicochemical Properties: Review the LogP, polar surface area (PSA), and molecular weight of this compound. 2. Perform a PAMPA Assay: This cell-free assay will determine the compound's intrinsic ability to cross a lipid membrane via passive diffusion.[4] | A low LogP, high PSA, or high molecular weight can indicate a predisposition to poor passive permeability. A low apparent permeability coefficient (Papp) in the PAMPA assay would confirm this. |
| Active Efflux | 1. Use Efflux Pump Inhibitors: Co-incubate this compound with known inhibitors of P-glycoprotein (e.g., verapamil) or other ABC transporters.[3] 2. Utilize Efflux Pump-Deficient Cell Lines: Compare the efficacy of this compound in your cell line of interest with a similar cell line that lacks major efflux pumps (e.g., certain MDCK or K562 sublines). | A significant increase in this compound efficacy in the presence of an efflux pump inhibitor or in a pump-deficient cell line suggests that active efflux is a major contributor to low intracellular concentrations. |
| Compound Instability | 1. Assess Stability in Media: Use HPLC or LC-MS to determine the stability of this compound in your cell culture media over the course of the experiment. | Degradation of the compound in the media will lead to a lower effective concentration. |
| Non-specific Binding | 1. Include Control Wells: In your experimental setup, include wells without cells to measure the amount of this compound that may be binding to the plasticware. | A significant decrease in the concentration of this compound in the supernatant of cell-free wells indicates non-specific binding. |
Step 2: Strategies for Improving this compound Permeability
If poor permeability is confirmed, consider the following strategies.
| Strategy | Description | Considerations |
| Formulation with Permeation Enhancers | Use low concentrations of detergents (e.g., saponin, digitonin) or solvents (e.g., DMSO) to transiently increase membrane permeability.[3][7] | This approach can affect cell viability and should be carefully optimized. It may not be suitable for all experimental designs. |
| Structural Modification (for medicinal chemists) | If feasible, synthesize analogs of this compound with improved physicochemical properties, such as increased lipophilicity or reduced polar surface area, without compromising target affinity.[8] | This is a long-term strategy that requires significant medicinal chemistry efforts. |
| Nanoparticle Encapsulation | Encapsulating this compound in lipid-based or polymeric nanoparticles can facilitate its entry into cells.[8] | This requires specialized formulation expertise and may alter the pharmacokinetics of the compound. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of this compound.
Methodology:
-
Membrane Preparation: Coat a 96-well filter plate (donor plate) with a solution of 2% lecithin in dodecane to form an artificial lipid membrane.
-
Assay Setup: Place the donor plate on top of a 96-well acceptor plate containing a buffer solution (e.g., PBS, pH 7.4).
-
Add the dosing solution of this compound to the donor wells.
-
Incubation: Incubate the assembly at room temperature for 4-18 hours.
-
Quantification: Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate Apparent Permeability (Papp): Use the final concentrations and physical parameters of the system to calculate the Papp value.
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To assess the permeability of this compound across a cell monolayer, which accounts for both passive diffusion and active transport.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports in a transwell plate system until a confluent monolayer is formed (typically 21 days).
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay (Apical to Basolateral):
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the dosing solution containing this compound to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
-
Incubation: Incubate at 37°C with gentle shaking.
-
Sampling: Collect samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
Quantification: Analyze the concentration of this compound in the samples using LC-MS/MS.
-
Calculate Papp: Calculate the apparent permeability coefficient based on the rate of compound appearance in the acceptor chamber.
Data Presentation
Table 1: Hypothetical Permeability Data for this compound and Control Compounds
| Compound | Assay Type | Papp (x 10⁻⁶ cm/s) | Permeability Classification |
| This compound | PAMPA | 0.8 | Low |
| This compound | Caco-2 (A→B) | 0.5 | Low |
| This compound + Verapamil | Caco-2 (A→B) | 2.5 | Moderate |
| Propranolol (High Perm.) | Caco-2 (A→B) | 20.0 | High |
| Atenolol (Low Perm.) | Caco-2 (A→B) | 0.2 | Low |
This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: Troubleshooting workflow for low this compound efficacy.
Caption: Simplified BCL6 signaling pathway and this compound's point of action.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Rationally Designed Covalent BCL6 Inhibitor That Targets a Tyrosine Residue in the Homodimer Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Integrated biochemical and computational approach identifies BCL6 direct target genes controlling multiple pathways in normal germinal center B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A signaling pathway mediating downregulation of BCL6 in germinal center B cells is blocked by BCL6 gene alterations in B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Time-Dependent Influence of Cell Membrane Permeability on MR Diffusion Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: TMX-2164 Resistance in Cancer Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating TMX-2164. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific experimental challenges related to this compound resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and irreversible inhibitor of B-cell lymphoma 6 (BCL6).[1] It functions by covalently binding to a tyrosine residue (Tyr58) in the lateral groove of the BCL6 protein.[2][3] This irreversible binding blocks the recruitment of corepressors to BCL6, thereby inhibiting its function as a transcriptional repressor.[2][3] this compound has shown anti-proliferative activity in Diffuse Large B-cell Lymphoma (DLBCL) cells.[2]
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What are the potential mechanisms of acquired resistance?
A2: While specific resistance mechanisms to this compound are still under investigation, several general mechanisms of resistance to targeted therapies could be at play:
-
Target Alteration: Mutations in the BCL6 gene that alter the structure of the this compound binding site (Tyr58) could prevent the drug from binding effectively.
-
Bypass Pathway Activation: Cancer cells can compensate for the inhibition of BCL6 by upregulating parallel or downstream signaling pathways that promote cell survival and proliferation. In the context of lymphoma, this could involve pathways like PI3K/Akt/mTOR or NF-κB.[4][5]
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can actively transport this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Altered Drug Metabolism: Changes in the metabolic processes within the cancer cell could lead to the deactivation and clearance of this compound.
Q3: I am starting a new series of experiments with this compound. How can I proactively establish a baseline for potential resistance studies?
A3: To prepare for future resistance studies, it is crucial to thoroughly characterize your parental, this compound-sensitive cell line. We recommend the following:
-
Determine the IC50: Establish a baseline half-maximal inhibitory concentration (IC50) for this compound in your cell line using a cell viability assay.
-
Baseline Protein Expression: Perform western blotting to determine the baseline expression levels of BCL6 and key proteins in related signaling pathways (e.g., p-Akt, Akt, p-ERK, ERK).
-
Gene Expression Profiling: Conduct RNA sequencing to get a comprehensive snapshot of the transcriptome of the sensitive cells.
-
Cryopreservation: Maintain early-passage stocks of the parental cell line in liquid nitrogen to ensure a consistent baseline for comparison with any resistant clones that may be developed.
Troubleshooting Guides
Problem 1: Decreased this compound Efficacy in a Previously Sensitive Cell Line
If you observe a reduced effect of this compound on cell viability or other downstream markers, consider the following troubleshooting steps:
| Possible Cause | Suggested Troubleshooting Step |
| Development of Resistance | 1. Confirm Resistance: Perform a dose-response curve to compare the IC50 of the suspected resistant line with the parental line. A significant rightward shift in the IC50 indicates resistance.2. Sequence BCL6: Isolate genomic DNA and sequence the BCL6 gene to check for mutations, particularly around the Tyr58 codon.3. Assess Bypass Pathways: Use western blotting to check for the upregulation of survival pathways (e.g., increased phosphorylation of Akt or ERK).4. Evaluate Drug Efflux: Utilize a fluorescent dye efflux assay (e.g., with rhodamine 123) to determine if there is increased activity of efflux pumps. |
| Compound Instability | 1. Check Compound Integrity: Ensure your stock of this compound has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.2. Verify Vehicle Control: Confirm that the vehicle (e.g., DMSO) concentration is consistent across experiments and is not causing toxicity. |
| Experimental Variability | 1. Standardize Cell Culture Conditions: Use cells at a consistent passage number and confluency.[6] 2. Optimize Seeding Density: Ensure uniform cell seeding in multi-well plates to avoid "edge effects".[6] |
Problem 2: High Background or Inconsistent Results in Western Blots for BCL6 Downstream Targets
Inconsistent western blot data can obscure the true effect of this compound. Here’s how to troubleshoot:
| Possible Cause | Suggested Troubleshooting Step |
| Antibody Issues | 1. Validate Antibody: Confirm the specificity of your primary antibody using positive and negative controls.2. Optimize Antibody Concentration: Perform a titration of your primary and secondary antibodies to find the optimal concentrations that maximize signal and minimize background. |
| Sample Preparation | 1. Use Fresh Lysates: Prepare fresh cell lysates for each experiment and include protease and phosphatase inhibitors.2. Quantify Protein Accurately: Use a reliable protein quantification method (e.g., BCA assay) to ensure equal loading of protein in each lane. |
| Technical Execution | 1. Ensure Complete Transfer: Verify that proteins have transferred efficiently from the gel to the membrane.2. Optimize Blocking: Block the membrane for a sufficient amount of time with an appropriate blocking agent (e.g., 5% non-fat milk or BSA in TBST). |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a method for generating a this compound-resistant cancer cell line through continuous exposure to the drug.[7]
Materials:
-
This compound sensitive cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Initial Exposure: Begin by treating the parental cell line with this compound at a concentration equal to its IC50.
-
Monitor Cell Viability: Continuously monitor the cells. Initially, a significant portion of the cells will die.
-
Gradual Dose Escalation: Once the surviving cells resume proliferation, increase the concentration of this compound in a stepwise manner (e.g., 1.5x to 2x increments).
-
Allow for Recovery: Ensure the cells have recovered and are actively proliferating before each subsequent dose increase.
-
Establish a Resistant Clone: Continue this process until the cells can proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold) than the initial IC50.
-
Characterize the Resistant Line: Once a resistant line is established, perform a full characterization, including determining the new IC50, sequencing the BCL6 gene, and assessing bypass signaling pathways.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of this compound.
Materials:
-
This compound sensitive and/or resistant cells
-
96-well plates
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for a period that allows for at least two cell divisions (typically 48-72 hours).
-
Add MTT Reagent: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilize Formazan: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the absorbance values against the log of the this compound concentration and use a non-linear regression to calculate the IC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound resistance.
Caption: Potential PI3K/Akt bypass pathway in this compound resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rationally Designed Covalent BCL6 Inhibitor That Targets a Tyrosine Residue in the Homodimer Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rationally Designed Covalent BCL6 Inhibitor That Targets a Tyrosine Residue in the Homodimer Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Molecular mechanisms of tumor resistance to PI3K-mTOR-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. blog.crownbio.com [blog.crownbio.com]
TMX-2164 Cytotoxicity Assay Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing cytotoxicity assays with TMX-2164, an irreversible B-cell lymphoma 6 (BCL6) inhibitor.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce cytotoxicity?
This compound is a potent and irreversible inhibitor of B-cell lymphoma 6 (BCL6), a transcriptional repressor often implicated in lymphoid malignancies.[1][2] It functions by covalently binding to Tyrosine 58 in the lateral groove of BCL6, leading to sustained inhibition of its activity.[1] This disruption of BCL6 function can induce anti-proliferative effects and cell death in sensitive cell lines, such as Diffuse Large B-cell Lymphoma (DLBCL) cells.[1][3]
Q2: Which cell lines are recommended for testing this compound cytotoxicity?
This compound has demonstrated anti-proliferative activity in the SU-DHL-4 DLBCL cell line.[1][4] It is advisable to use this or other DLBCL cell lines with known BCL6 dependency for initial experiments. When expanding to other cancer types, it is recommended to first assess BCL6 expression and functional status.
Q3: What are the recommended starting concentrations and incubation times for this compound?
Published data has shown growth inhibition of SU-DHL-4 cells at a concentration of 6.2 µM over a 5-day period.[4][5] For initial dose-response experiments, a concentration range of 0.1 µM to 50 µM is recommended, with incubation times of 24, 48, and 72 hours to determine the optimal experimental window.
Q4: As this compound is a covalent inhibitor, are there special considerations for cytotoxicity assays?
Yes, the irreversible nature of this compound binding warrants special consideration. Unlike reversible inhibitors, a short exposure to this compound may be sufficient to achieve sustained target engagement.[3] Washout steps after a defined incubation period can be included in the experimental design to differentiate from the effects of continuous exposure. However, for standard endpoint cytotoxicity assays, continuous exposure for the duration of the experiment is common. Be aware that prolonged incubation with a covalent inhibitor may lead to cumulative cytotoxicity that might not be observed with reversible inhibitors.
Troubleshooting Guide
General Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the microplate- Pipetting errors | - Ensure a homogenous single-cell suspension before seeding.- Fill the outer wells with sterile PBS or media to minimize evaporation.- Use calibrated pipettes and be consistent with technique. |
| Results not reproducible between experiments | - Variation in cell health or passage number- Inconsistent incubation times- Reagent degradation | - Use cells within a consistent and low passage number range.- Standardize all incubation periods precisely.- Prepare fresh reagents and avoid multiple freeze-thaw cycles of stock solutions.[6] |
| Low signal or no response to this compound | - Low cell density- Cell line is not sensitive to BCL6 inhibition- this compound degradation | - Optimize cell seeding density to ensure a robust signal-to-noise ratio.- Confirm BCL6 expression and dependency in your cell model.- Prepare fresh dilutions of this compound from a properly stored stock for each experiment. |
Assay-Specific Troubleshooting
| Assay Type | Problem | Potential Cause(s) | Suggested Solution(s) |
| MTT/XTT | Low absorbance values | - Insufficient viable cells- Sub-optimal incubation time with the tetrazolium salt- Incomplete formazan crystal solubilization | - Increase initial cell seeding number.- Optimize the incubation period (typically 1-4 hours) for your cell line.[7] - Ensure complete dissolution of formazan crystals by thorough mixing.[7] |
| High background | - Contamination (microbial)- Interference from phenol red in the media- Compound precipitation | - Regularly test for and discard contaminated cultures.- Use phenol red-free medium during the assay incubation step.- Visually inspect wells for precipitate; if observed, consider using a different solvent or assay type. | |
| Resazurin (AlamarBlue) | High background fluorescence | - Contamination- Media components are reducing resazurin | - Maintain aseptic technique.- Include a "media only + resazurin" control to measure background and subtract from all readings. |
| LDH Release | Low signal despite visible cell death | - LDH assay measures membrane integrity, which can be a late-stage event in apoptosis.- Growth inhibition is occurring without significant cell lysis. | - Consider that the timing of LDH release may be delayed compared to the onset of apoptosis.- Use a complementary assay that measures metabolic activity or apoptosis (e.g., Caspase-Glo). |
Data Presentation
The following tables present illustrative data for this compound cytotoxicity. This data is for demonstration purposes and may not reflect actual experimental results.
Table 1: this compound IC50 Values (µM) in Various Cell Lines at 72 hours
| Cell Line | Assay Type | Illustrative IC50 (µM) |
| SU-DHL-4 (DLBCL) | MTT | 5.8 |
| Toledo (DLBCL) | Resazurin | 7.2 |
| Jurkat (T-cell Leukemia) | LDH Release | > 50 |
| HEK293 (Normal Kidney) | MTT | > 50 |
Table 2: Comparison of Cytotoxicity Readouts for SU-DHL-4 Cells Treated with this compound for 48 hours
| This compound (µM) | % Viability (MTT Assay) | % Viability (Resazurin Assay) | % Cytotoxicity (LDH Assay) |
| 0.1 | 98 | 99 | 2 |
| 1 | 85 | 88 | 10 |
| 5 | 52 | 55 | 45 |
| 10 | 25 | 28 | 70 |
| 25 | 10 | 12 | 88 |
| 50 | 5 | 6 | 95 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted for suspension cells like SU-DHL-4.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10^5 cells/mL) in 100 µL of complete culture medium.
-
Compound Treatment: Add various concentrations of this compound to the wells. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[7]
-
Centrifugation: Centrifuge the plate at 1,000 x g for 5 minutes to pellet the cells and formazan crystals.[7]
-
Supernatant Removal: Carefully aspirate the supernatant without disturbing the cell pellet.
-
Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[7] Mix thoroughly by gentle pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[5]
Protocol 2: Resazurin (AlamarBlue) Assay for Cell Viability
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Use of opaque-walled plates is recommended to minimize background fluorescence.
-
Resazurin Addition: Add 20 µL of resazurin solution to each well.[8]
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.[8] The optimal time may vary by cell type and density.
-
Fluorescence Reading: Measure fluorescence using an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[8]
Protocol 3: LDH Release Assay for Cytotoxicity
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After incubation, centrifuge the plate at 400-500 x g for 5 minutes to pellet the cells.
-
Sample Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[4]
-
Calculation: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental, spontaneous release, and maximum release wells.
Visualizations
Caption: Simplified BCL6 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a cytotoxicity assay.
Caption: Decision tree for troubleshooting common cytotoxicity assay issues.
References
- 1. researchgate.net [researchgate.net]
- 2. broadpharm.com [broadpharm.com]
- 3. Rationally Designed Covalent BCL6 Inhibitor That Targets a Tyrosine Residue in the Homodimer Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
minimizing non-specific binding of TMX-2164
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using TMX-2164, a potent, irreversible inhibitor of B-cell lymphoma 6 (BCL6).[1] This guide focuses on minimizing non-specific binding to ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and irreversible inhibitor of BCL6 with an IC50 of 152 nM.[1] It functions by forming a covalent bond with a specific tyrosine residue (Tyr58) located in the lateral groove of the BCL6 protein.[2][3] This irreversible binding leads to sustained target engagement and subsequent antiproliferative activity in cells.[2][3]
Q2: In which cell lines has this compound shown activity?
This compound has demonstrated antiproliferative activity in the SU-DHL-4 cell line, a model for diffuse large B-cell lymphoma.[2]
Q3: What are the key advantages of using a covalent inhibitor like this compound?
Covalent inhibitors like this compound offer the advantage of prolonged target occupancy.[2] Once the covalent bond is formed, the inhibitory effect persists even after the unbound compound is removed, which can translate to more durable target inhibition in cellular and in vivo models compared to reversible inhibitors.[2]
Q4: How can I confirm that this compound is covalently modifying BCL6 in my experiment?
Several methods can be used to confirm covalent modification. A washout experiment is a common approach. If the inhibitory effect on BCL6 activity persists after removing the unbound this compound, it suggests a covalent interaction. Additionally, mass spectrometry can be used to detect the mass shift in the BCL6 protein corresponding to the addition of the this compound molecule.
Troubleshooting Guide: Minimizing Non-Specific Binding
Non-specific binding of this compound to off-target proteins or experimental materials can lead to inaccurate results. The following guide provides troubleshooting strategies to mitigate these effects.
Issue: High background signal or inconsistent results in my in vitro binding assay.
This may be due to non-specific binding of this compound. Here are several strategies to address this:
-
Optimize Buffer Conditions:
-
Adjust pH: The charge of both this compound and interacting proteins is influenced by pH. Systematically varying the pH of your assay buffer can help identify a condition that minimizes non-specific electrostatic interactions.
-
Increase Salt Concentration: Increasing the ionic strength of the buffer with salts like NaCl (e.g., 150-300 mM) can shield charged interactions and reduce non-specific binding.
-
-
Utilize Blocking Agents:
-
Bovine Serum Albumin (BSA): Adding BSA (typically 0.1% to 1%) to your assay buffer can help block non-specific binding sites on reaction tubes and other surfaces.
-
Non-ionic Surfactants: Low concentrations of non-ionic surfactants, such as Tween-20 or Triton X-100 (typically 0.01% to 0.1%), can disrupt hydrophobic interactions that contribute to non-specific binding.
-
-
Include a Pre-incubation Control:
-
Incubate your protein sample with a structurally similar but non-reactive compound before adding this compound. This can help to identify and block non-specific binding sites.
-
-
Consider the Assay Format:
-
If using a plate-based assay, ensure the plate material is appropriate and consider using plates with low-binding surfaces.
-
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 | 152 nM | Inhibition of FITC-labeled BCoR peptide binding to human BCL6 BTB domain in Sf9 cells. | [1] |
| Antiproliferative Activity | Single-digit micromolar GI50 | SU-DHL-4 cells (5-day treatment). | [2] |
| Target Engagement | Sustained | HEK293T-cells (5 µM; 30 h). | [1] |
Experimental Protocols
Protocol: In Vitro BCL6 Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol is a general guideline for assessing the inhibitory activity of this compound on the BCL6/co-repressor interaction.
-
Reagent Preparation:
-
Prepare an assay buffer containing 25 mM HEPES (pH 7.5), 150 mM NaCl, 0.1% BSA, and 0.05% Tween-20.
-
Dilute recombinant human BCL6 protein and a FITC-labeled BCL6 co-repressor peptide to their optimal concentrations in the assay buffer.
-
Prepare a serial dilution of this compound in DMSO, followed by a final dilution in the assay buffer.
-
-
Assay Procedure:
-
Add the diluted BCL6 protein to the wells of a low-volume, black 384-well plate.
-
Add the diluted this compound or vehicle control (DMSO) to the wells and pre-incubate for a defined period (e.g., 30-60 minutes) at room temperature to allow for covalent bond formation.
-
Initiate the binding reaction by adding the FITC-labeled co-repressor peptide to the wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Add a solution containing an anti-tag antibody conjugated to a FRET donor (e.g., terbium cryptate) that recognizes a tag on the BCL6 protein.
-
Incubate for an additional 60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
References
interpreting unexpected results with TMX-2164
Welcome to the technical support center for TMX-2164, a potent and irreversible B-cell lymphoma 6 (BCL6) inhibitor.[1][2][3] This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected experimental results and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a rationally designed, irreversible inhibitor of B-cell lymphoma 6 (BCL6).[2][3] It functions by forming a covalent bond with a specific tyrosine residue (Tyr58) located in the lateral groove of the BCL6 protein.[2][3] This irreversible binding prevents BCL6 from acting as a transcriptional repressor, leading to the de-repression of its target genes. This sustained target engagement results in antiproliferative activity in cancer cells where BCL6 is a key driver, such as in Diffuse Large B-cell Lymphoma (DLBCL).[2]
Q2: What is the reported in vitro potency of this compound?
This compound has a reported IC50 value of 152 nM in a TR-FRET-based displacement assay.[1][2] In cellular assays, it has demonstrated single-digit micromolar antiproliferative activity in the SU-DHL-4 DLBCL cell line.[1][2]
Q3: How does the covalent nature of this compound affect experimental design?
The irreversible binding of this compound to BCL6 means that its inhibitory effect can be long-lasting, even after the compound is removed from the culture medium.[4][5] This should be considered in washout experiments, where the sustained effect of the inhibitor is a key feature to be assessed.[6] Standard IC50 measurements may not fully capture the time-dependent nature of irreversible inhibition, and it is often recommended to assess potency using kinetic parameters like kinact/KI.[6][7]
Troubleshooting Guide
Issue 1: Reduced or No Antiproliferative Effect Observed
Question: I am not observing the expected antiproliferative effect of this compound in my cell line, even at concentrations where it is reported to be active. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Cell Line Insensitivity:
-
BCL6 Expression and Dependence: Confirm that your cell line expresses BCL6 and is dependent on its activity for proliferation. Not all cell lines, even within the same cancer type, will be sensitive to BCL6 inhibition.
-
Troubleshooting:
-
Western Blot: Perform a western blot to confirm BCL6 protein expression in your cell line compared to a sensitive control line (e.g., SU-DHL-4).
-
Gene Knockdown: Use siRNA or shRNA to knock down BCL6 and verify that this phenocopies the expected effect of this compound.
-
-
-
Compound Inactivity:
-
Compound Integrity: Ensure the compound has been stored correctly and has not degraded.
-
Troubleshooting:
-
Fresh Stock: Prepare a fresh stock solution of this compound.
-
Activity in Control Cells: Test the compound on a known sensitive cell line to confirm its activity.
-
-
-
Assay Conditions:
-
Time-Dependent Inhibition: The antiproliferative effects of covalent inhibitors can be time-dependent. Standard 48- or 72-hour viability assays may not be sufficient.
-
Troubleshooting:
-
Hypothetical Data Summary: Troubleshooting Reduced Efficacy
| Cell Line | BCL6 Expression (Relative to Control) | This compound GI50 (5-day assay) | Expected Outcome |
| SU-DHL-4 (Control) | 1.0 | ~5 µM | High Sensitivity |
| Experimental Line A | 0.9 | > 50 µM | Suspected Resistance |
| Experimental Line B | < 0.1 | > 50 µM | BCL6 Independent |
Issue 2: Development of Resistance to this compound
Question: My cells were initially sensitive to this compound, but after prolonged treatment, they have become resistant. What are the potential mechanisms of resistance?
Possible Mechanisms and Investigation:
-
Oncogene Addiction Switching:
-
Mechanism: BCL6 can repress the expression of other oncogenes, such as BCL2.[8][9] Inhibition of BCL6 can lead to the upregulation of BCL2, creating a new dependency for cell survival.[8][9]
-
Investigation:
-
Western Blot/qRT-PCR: Analyze the expression of BCL2 and other anti-apoptotic proteins in resistant versus parental cells.
-
Combination Therapy: Test the sensitivity of resistant cells to a combination of this compound and a BCL2 inhibitor (e.g., Venetoclax).
-
-
-
Upregulation of Bypass Signaling Pathways:
-
Mechanism: Cancer cells can adapt by activating alternative signaling pathways to maintain proliferation and survival, bypassing the need for the inhibited pathway.[10][11]
-
Investigation:
-
Phospho-proteomics/RNA-seq: Compare the proteomic and transcriptomic profiles of resistant and parental cells to identify upregulated pathways.
-
Targeted Inhibitors: Use inhibitors of suspected bypass pathways (e.g., PI3K/Akt, MAPK) in combination with this compound.
-
-
Signaling Pathway Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rationally Designed Covalent BCL6 Inhibitor That Targets a Tyrosine Residue in the Homodimer Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rationally Designed Covalent BCL6 Inhibitor That Targets a Tyrosine Residue in the Homodimer Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 5. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovering and Optimizing Irreversible Drug Inhibitors | Enzymlogic [enzymlogic.com]
- 8. Selective targeting of BCL6 induces oncogene addiction switching to BCL2 in B-cell lymphoma. [vivo.weill.cornell.edu]
- 9. oncotarget.com [oncotarget.com]
- 10. The resistance mechanisms and treatment strategies of BTK inhibitors in B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to BCL6 Inhibitors: TMX-2164 vs. FX1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent BCL6 inhibitors, TMX-2164 and FX1, focusing on their biochemical and cellular activities. The information is compiled from publicly available research to assist in the evaluation of these compounds for further investigation and development.
Introduction to BCL6 Inhibition
B-cell lymphoma 6 (BCL6) is a transcriptional repressor protein that plays a critical role in the formation of germinal centers and the development of B-cells.[1] Its dysregulation is a key driver in several types of lymphomas, including diffuse large B-cell lymphoma (DLBCL), making it an attractive therapeutic target.[2] BCL6 exerts its function by recruiting corepressor proteins like SMRT, BCOR, and NCOR to its BTB domain, leading to the silencing of genes involved in cell cycle control, DNA damage response, and differentiation.[1][2] Inhibitors of the BCL6-corepressor interaction can reactivate these target genes, leading to anti-proliferative effects in BCL6-dependent cancer cells.
This compound: A Covalent Inhibitor
This compound is a rationally designed, irreversible inhibitor of BCL6.[3][4] It distinguishes itself through its covalent mechanism of action, targeting a tyrosine residue (Tyr58) in the lateral groove of the BCL6 BTB domain.[3] This covalent binding is designed to provide sustained target engagement and a durable therapeutic effect.[3][5]
FX1: A Reversible Inhibitor
FX1 is a specific, high-affinity small molecule inhibitor that non-covalently binds to the BCL6 BTB domain.[6] It was developed through an in silico design approach to have greater potency than endogenous corepressors.[7] FX1 acts by disrupting the formation of the BCL6 repression complex, thereby reactivating BCL6 target genes.[8]
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and FX1. It is important to note that this data is compiled from different studies and not from a head-to-head comparison, which may introduce variability.
Table 1: Biochemical Activity
| Parameter | This compound | FX1 | Reference(s) |
| Mechanism of Action | Irreversible, covalent inhibitor targeting Tyr58 | Reversible, competitive inhibitor of corepressor binding | [3],[6] |
| IC50 | 152 nM (TR-FRET assay) | ~35 µM (Reporter assay) | [3],[6] |
| Binding Affinity (Kd) | Not Reported | ~7 µM | [6] |
Table 2: Cellular Activity
| Parameter | This compound | FX1 | Reference(s) |
| Cell Line(s) | SU-DHL-4 (DLBCL) | TMD8, SU-DHL-4, OCI-LY19 (DLBCL) | [5],[9] |
| GI50 | Single-digit micromolar | ~10 µM (TMD8, SU-DHL-4), Not effective in BCL6-independent OCI-LY19 | [5],[9] |
| Reported In Vivo Efficacy | Not Reported | Regression of established tumors in DLBCL xenograft models | [8] |
| In Vivo Half-life | Not Reported | ~12 hours (in SCID mice) | [10] |
Signaling Pathway and Experimental Workflow
To understand the context of BCL6 inhibition, the following diagrams illustrate the BCL6 signaling pathway and a general experimental workflow for evaluating BCL6 inhibitors.
Caption: BCL6 Signaling Pathway and Points of Inhibition.
Caption: A typical experimental workflow for BCL6 inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays used in the evaluation of BCL6 inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for IC50 Determination
This assay measures the disruption of the BCL6-corepressor interaction.
-
Reagents:
-
Recombinant His-tagged BCL6 BTB domain
-
Biotinylated corepressor peptide (e.g., from SMRT or BCOR)
-
Europium-labeled anti-His antibody (Donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC or d2)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Test compounds (this compound, FX1) serially diluted in DMSO.
-
-
Procedure:
-
Add 5 µL of assay buffer to each well of a 384-well low-volume plate.
-
Add 100 nL of test compound from the dilution series to the appropriate wells.
-
Add 2.5 µL of a solution containing the His-tagged BCL6 BTB domain and the Europium-labeled anti-His antibody.
-
Add 2.5 µL of a solution containing the biotinylated corepressor peptide and the streptavidin-conjugated acceptor.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and plot against the compound concentration to determine the IC50 value.[11]
-
Cell Viability (GI50) Assay
This assay determines the concentration of an inhibitor that causes a 50% reduction in cell proliferation.
-
Reagents:
-
DLBCL cell lines (e.g., SU-DHL-4, TMD8)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (this compound, FX1) serially diluted in DMSO
-
Cell viability reagent (e.g., MTS or CellTiter-Glo)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with a serial dilution of the test compounds. Include a DMSO-only control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours.
-
Measure the absorbance or luminescence on a plate reader.
-
Normalize the data to the DMSO control and plot the percentage of growth inhibition against the compound concentration to determine the GI50 value.[9]
-
Co-Immunoprecipitation (Co-IP) for Target Engagement
This assay confirms that the inhibitor disrupts the interaction between BCL6 and its corepressors within a cellular context.
-
Reagents:
-
DLBCL cell line expressing endogenous BCL6
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against BCL6
-
Antibody against a corepressor (e.g., SMRT or BCOR)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
Test compound (this compound or FX1)
-
-
Procedure:
-
Treat cells with the test compound or DMSO control for a specified time.
-
Lyse the cells and quantify the protein concentration of the lysate.
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with the anti-BCL6 antibody overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluate by Western blotting using antibodies against BCL6 and the corepressor to observe the reduction in their interaction in the presence of the inhibitor.[12]
-
Conclusion
Both this compound and FX1 represent valuable tools for studying BCL6 biology and hold potential as therapeutic agents. This compound's covalent mechanism offers the advantage of prolonged target inhibition, which may translate to improved efficacy and less frequent dosing.[3] However, the publicly available data on its cellular activity and in vivo performance is currently limited. FX1, while having a lower biochemical potency, has demonstrated clear anti-proliferative effects in various BCL6-dependent cell lines and in vivo tumor models.[8] The choice between these inhibitors will depend on the specific research question and the experimental context. Further head-to-head studies are warranted to provide a more definitive comparison of their therapeutic potential.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Rationally Designed Covalent BCL6 Inhibitor That Targets a Tyrosine Residue in the Homodimer Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rationally Designed Covalent BCL6 Inhibitor That Targets a Tyrosine Residue in the Homodimer Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. FX1 | BCL6 inhibitor | Probechem Biochemicals [probechem.com]
- 7. Rationally designed BCL6 inhibitors target activated B cell diffuse large B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rationally designed BCL6 inhibitors target activated B cell diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selectively targeting BCL6 using a small molecule inhibitor is a potential therapeutic strategy for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BCL6 BTB-specific Inhibition via FX1 Treatment Reduces Tfh Cells & Reverses Lymphoid Follicle Hyperplasia in Indian Rhesus Macaque (Macaca mulatta) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of TMX-2164 and BI-3802: Novel BCL6-Targeting Agents
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two notable B-cell lymphoma 6 (BCL6) targeted compounds: TMX-2164, a covalent inhibitor, and BI-3802, a protein degrader. This report synthesizes available preclinical data to illuminate their distinct mechanisms of action and anti-cancer activities.
B-cell lymphoma 6 (BCL6) is a transcriptional repressor that is a key driver in several lymphoid malignancies, including diffuse large B-cell lymphoma (DLBCL). Its role in promoting cell proliferation and survival has made it an attractive target for therapeutic intervention. This compound and BI-3802 represent two different strategies to neutralize the oncogenic activity of BCL6.
At a Glance: this compound vs. BI-3802
| Feature | This compound | BI-3802 |
| Mechanism of Action | Covalent Inhibitor | Protein Degrader (Molecular Glue) |
| Target | BCL6 | BCL6 |
| Binding Site | Covalently binds to Tyrosine 58 in the homodimer interface.[1][2] | Binds to the BTB domain.[3][4][5] |
| Effect on BCL6 | Irreversibly inhibits BCL6 function.[2] | Induces polymerization and subsequent proteasomal degradation.[3][4][5] |
| Key Efficacy Metric | IC₅₀: 152 nM (Biochemical) GI₅₀: ~6.2 µM (SU-DHL-4 cells, 5-day treatment) | IC₅₀: ≤3 nM (BCL6::BCOR TR-FRET) DC₅₀: 20 nM (BCL6 degradation in SU-DHL-4 cells)[6][7] |
| Cellular Activity | Antiproliferative activity in DLBCL cell lines.[1][2] | Induces BCL6 degradation, de-repression of BCL6 target genes, and has anti-proliferative effects in DLBCL cell lines.[3][8] |
| In Vivo Efficacy | Data not readily available in public sources. | Showed enhancement of imatinib activity in a gastrointestinal stromal tumor xenograft model.[7] However, its use in animal studies has been noted to be limited by poor bioavailability. |
Mechanisms of Action: Inhibition vs. Degradation
The fundamental difference between this compound and BI-3802 lies in their approach to neutralizing BCL6.
This compound: The Covalent Inhibitor
This compound is a rationally designed, irreversible inhibitor of BCL6.[1][2] It achieves this by forming a covalent bond with a specific amino acid, Tyrosine 58, located in the lateral groove of the BCL6 homodimer interface.[1] This permanent binding locks the BCL6 protein in an inactive state, preventing it from interacting with its corepressors and carrying out its transcriptional repression functions. A key feature of this compound is its sustained target engagement, meaning that once bound, it continuously inhibits BCL6 activity.[2] This is demonstrated by its ability to protect BCL6 from degradation induced by BI-3802.[9]
BI-3802: The Protein Degrader
BI-3802 employs a novel mechanism of action described as small-molecule-induced polymerization.[4][5] It binds to the BTB domain of the BCL6 homodimer. This binding event initiates a chain reaction, causing multiple BCL6 dimers to polymerize into filamentous structures.[5] These aberrant protein polymers are then recognized by the cellular protein quality control machinery, specifically the E3 ubiquitin ligase SIAH1.[4][8] SIAH1 tags the polymerized BCL6 with ubiquitin, marking it for destruction by the proteasome.[4][8] This leads to the complete elimination of the BCL6 protein from the cell.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the efficacy of this compound and BI-3802.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: SU-DHL-4 cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Compound Treatment: Cells are treated with various concentrations of this compound or BI-3802 (typically in a dose-response range) for a specified period (e.g., 72 hours).
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The GI₅₀ (for this compound) or IC₅₀ (for BI-3802's effect on proliferation) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
BCL6 Degradation Assay (Western Blot)
This technique is used to detect and quantify the amount of BCL6 protein in cells following treatment.
-
Cell Lysis: SU-DHL-4 cells are treated with BI-3802 for a specific time course (e.g., 2, 4, 8, 24 hours). After treatment, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody against BCL6 (e.g., rabbit anti-BCL6, 1:1000 dilution) overnight at 4°C. A primary antibody against a loading control (e.g., mouse anti-GAPDH, 1:5000 dilution) is also used.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP and anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the BCL6 bands is quantified and normalized to the loading control to determine the extent of protein degradation. The DC₅₀ is the concentration of the compound that results in a 50% reduction in the BCL6 protein level.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of BI-3802 to induce the ubiquitination of BCL6 by SIAH1.
-
Reaction Setup: In a microcentrifuge tube, combine purified recombinant BCL6, E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzyme (UbcH5b), ubiquitin, and purified SIAH1 in an ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM ATP, 0.5 mM DTT).
-
Compound Addition: Add BI-3802 or vehicle control (DMSO) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Detection: Analyze the reaction products by Western blotting using an anti-BCL6 antibody to visualize the appearance of higher molecular weight ubiquitinated BCL6 species.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay is used to measure the binding affinity of a compound to its target protein.
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA). Dilute a terbium-labeled anti-His antibody (donor) and a fluorescently labeled BCL6-binding peptide (acceptor) in the reaction buffer. Dilute His-tagged BCL6 protein to the desired concentration.
-
Compound Dispensing: Dispense serial dilutions of the test compound (e.g., BI-3802) into a low-volume 384-well plate.
-
Reagent Addition: Add the His-tagged BCL6 protein, followed by the mixture of the donor antibody and acceptor peptide to all wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours), protected from light.
-
Data Acquisition: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements, with excitation at ~340 nm and emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. The IC₅₀ value is determined by plotting the emission ratio against the logarithm of the compound concentration.
Conclusion
This compound and BI-3802 represent two innovative and distinct approaches to targeting the oncoprotein BCL6. This compound's covalent and sustained inhibition of BCL6 function offers a durable target engagement, while BI-3802's novel mechanism of inducing BCL6 degradation provides an alternative strategy to eliminate the protein entirely. The preclinical data indicates that both compounds are potent modulators of BCL6. The choice between an inhibitor and a degrader for therapeutic development will likely depend on further studies evaluating their respective efficacy, safety profiles, and pharmacokinetic properties in more advanced preclinical and clinical settings. This guide provides a foundational comparison to aid researchers in understanding the current landscape of BCL6-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Rationally Designed Covalent BCL6 Inhibitor That Targets a Tyrosine Residue in the Homodimer Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Small-molecule-induced polymerization triggers degradation of BCL6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small molecule induced polymerization of BCL6 facilitates SIAH1 mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pardon Our Interruption [opnme.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Progress towards B-Cell Lymphoma 6 BTB Domain Inhibitors for the Treatment of Diffuse Large B-Cell Lymphoma and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
TMX-2164 specificity compared to reversible inhibitors
In the landscape of cancer therapeutics, targeting protein-protein interactions (PPIs) has emerged as a promising strategy. One such target is B-cell lymphoma 6 (BCL6), a transcriptional repressor frequently deregulated in lymphoid malignancies.[1][2][3] While reversible inhibitors have been developed to disrupt BCL6 activity, the covalent inhibitor TMX-2164 presents a distinct approach with significant advantages in sustained target engagement and cellular activity. This guide provides a detailed comparison of this compound with its reversible counterparts, supported by experimental data.
Mechanism of Action: Covalent vs. Reversible Inhibition
This compound is an irreversible inhibitor of BCL6 that operates by forming a covalent bond with a specific amino acid residue, Tyrosine 58 (Tyr58), located in the lateral groove of the BCL6 protein.[1][2][3] This covalent modification leads to a prolonged and sustained inhibition of BCL6 function. In contrast, reversible inhibitors bind to their target non-covalently, and their inhibitory effect is dependent on maintaining a sufficient concentration of the drug.
Below is a diagram illustrating the BCL6 signaling pathway and the points of intervention for both covalent and reversible inhibitors.
Caption: BCL6 signaling pathway and points of inhibition.
Comparative Efficacy: this compound vs. Reversible Inhibitors
Experimental data demonstrates the superior and sustained activity of this compound compared to its reversible counterpart, TMX-2177.
Biochemical Potency
A time-resolved fluorescence resonance energy transfer (TR-FRET)-based displacement assay was utilized to measure the biochemical potency of the inhibitors.
| Compound | Type | Target | IC50 (nM) |
| This compound | Covalent, Irreversible | BCL6 | 152 |
| TMX-2177 | Reversible | BCL6 | Comparable to this compound |
Table 1: Biochemical potency of this compound and its reversible counterpart TMX-2177 against BCL6.[1]
While both compounds exhibit comparable initial biochemical potency, the key difference lies in the durability of their effects.
Cellular Target Engagement and Proliferation
The advantage of covalent inhibition becomes evident in cellular assays, particularly after a washout period.
| Assay | Compound | Outcome |
| Target Engagement (Washout Assay) | This compound | Sustained target engagement after washout |
| TMX-2177 | Loss of target engagement after washout | |
| Antiproliferative Activity (SU-DHL-4 cells) | This compound | Sustained antiproliferative activity |
| TMX-2177 | Significantly reduced antiproliferative activity |
Table 2: Comparison of cellular activity of this compound and TMX-2177.[1]
These results highlight that the irreversible nature of this compound leads to prolonged target occupancy and, consequently, a more durable anti-proliferative effect in cancer cells.[1]
Experimental Protocols
TR-FRET Based BCL6 Peptide Displacement Assay
This assay quantifies the ability of a compound to disrupt the interaction between BCL6 and a peptide derived from its co-repressor.
Caption: Workflow of the TR-FRET based BCL6 peptide displacement assay.
Protocol:
-
Recombinant His-tagged BCL6 protein is incubated with a fluorescently labeled peptide derived from a BCL6 co-repressor.
-
Serial dilutions of the test compound (this compound or a reversible inhibitor) are added to the mixture.
-
The reaction is allowed to reach equilibrium.
-
Time-resolved fluorescence is measured. A decrease in the FRET signal indicates displacement of the fluorescent peptide from BCL6 by the test compound.
-
IC50 values are calculated from the dose-response curves.
Cellular Washout Assay
This assay is designed to assess the durability of target engagement in a cellular context.
Caption: Workflow of the cellular washout assay.
Protocol:
-
Culture cells (e.g., SU-DHL-4, a DLBCL cell line) and treat with either this compound or a reversible inhibitor for a defined period.
-
Remove the media containing the inhibitor and wash the cells multiple times with fresh, inhibitor-free media to remove any unbound compound.[1]
-
Resuspend the cells in fresh, inhibitor-free media and incubate for various time points.
-
At each time point, lyse the cells and analyze the level of BCL6 engagement or downstream signaling effects using techniques such as Western blotting or a FACS-based reporter assay.[1]
Conclusion
This compound demonstrates a clear advantage over reversible BCL6 inhibitors due to its covalent mechanism of action. This leads to sustained target inhibition and prolonged antiproliferative effects in cancer cells, even after the drug is no longer present in the surrounding environment. These findings underscore the potential of covalent inhibitors like this compound as a promising therapeutic strategy for BCL6-dependent malignancies.
References
- 1. Rationally Designed Covalent BCL6 Inhibitor That Targets a Tyrosine Residue in the Homodimer Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rationally Designed Covalent BCL6 Inhibitor That Targets a Tyrosine Residue in the Homodimer Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Activity of Ibrutinib in Lymphoma Cell Lines
As information on a compound designated "TMX-2164" is not publicly available, this guide will use the well-characterized BTK inhibitor, Ibrutinib , as a representative example to illustrate its activity in different lymphoma cell lines. The data and methodologies presented are based on published literature for Ibrutinib and serve as a template for a comparative analysis.
Ibrutinib has demonstrated potent activity in various B-cell lymphoma cell lines, particularly those dependent on B-cell receptor (BCR) signaling. Its primary mechanism of action is the irreversible inhibition of Bruton's tyrosine kinase (BTK), a critical enzyme in the BCR signaling pathway.
Quantitative Analysis of In Vitro Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) of Ibrutinib in different lymphoma cell lines, providing a quantitative measure of its cytotoxic or growth-inhibitory effects.
| Cell Line | Lymphoma Subtype | IC50 (nM) | Reference |
| TMD8 | Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL) | 5.2 | |
| HBL-1 | Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL) | 10.8 | |
| U-2932 | Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL) | 36.7 | |
| OCI-Ly10 | Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL) | 1.9 | |
| Mino | Mantle Cell Lymphoma (MCL) | 0.47 | |
| Jeko-1 | Mantle Cell Lymphoma (MCL) | 1.3 | |
| Granta-519 | Mantle Cell Lymphoma (MCL) | 2.5 | |
| REC-1 | Mantle Cell Lymphoma (MCL) | 0.8 |
Note: Lower IC50 values indicate higher potency.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the activity of a compound like Ibrutinib in lymphoma cell lines.
Cell Viability Assay (MTS Assay)
This assay is used to determine the dose-dependent effect of a compound on the viability of lymphoma cell lines.
-
Cell Seeding: Plate lymphoma cells in 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of complete RPMI-1640 medium.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., Ibrutinib) in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Western Blot Analysis
This technique is used to assess the effect of the compound on specific protein expression and signaling pathways.
-
Cell Lysis: Treat lymphoma cells with the test compound at various concentrations for a specified time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-BTK, total BTK, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of a compound in lymphoma cells.
Simplified BTK Signaling Pathway and Ibrutinib Inhibition
Caption: Ibrutinib inhibits BTK, blocking downstream signaling for survival.
A Comparative Analysis of Covalent BCL6 Inhibitors for Cancer Therapy
A detailed guide for researchers and drug development professionals on the current landscape of covalent inhibitors targeting the B-cell lymphoma 6 (BCL6) protein.
The transcriptional repressor B-cell lymphoma 6 (BCL6) has emerged as a critical therapeutic target in various malignancies, particularly in diffuse large B-cell lymphoma (DLBCL).[1] BCL6 is a master regulator of germinal center B-cell development and its aberrant, sustained expression is a key driver of lymphomagenesis.[2][3] Covalent inhibitors, which form a permanent bond with their target protein, offer potential advantages over reversible inhibitors, including increased potency and prolonged duration of action. This guide provides a comparative analysis of the two main classes of covalent BCL6 inhibitors developed to date, targeting either Tyrosine 58 (Tyr58) or Cysteine 53 (Cys53) within the BCL6 BTB domain.
Performance Comparison of Covalent BCL6 Inhibitors
The development of covalent BCL6 inhibitors has focused on two key nucleophilic residues within the BTB domain's lateral groove, a critical site for the protein-protein interactions necessary for its function as a transcriptional repressor.[4] This section compares the key performance metrics of representative inhibitors from each class. For comparative purposes, data for the well-characterized reversible inhibitor FX1 is also included.
| Inhibitor | Target Residue | Mechanism of Action | Biochemical IC50 | Cellular Antiproliferative GI50/IC50 | Key Differentiator |
| TMX-2164 | Tyrosine 58 | Irreversible covalent bond via a sulfonyl fluoride warhead.[4] | 152 nM (TR-FRET)[4] | Single-digit µM in SU-DHL-4 cells[4] | First-in-class covalent inhibitor targeting a tyrosine residue in BCL6.[4] |
| BCL6-i | Cysteine 53 | Irreversible covalent bond via a chloroacetamide warhead.[5] | k_inact/K_I = 1.9 x 10^4 M-1s-1[5] | Not explicitly stated, but described as having the most potent BCL6 inhibitory activity reported to date.[5] | Highly potent covalent inhibitor targeting a cysteine residue.[5] |
| FX1 (Reversible) | Not Applicable | Reversible binding to the BTB lateral groove.[6] | ~35 µM (reporter assay)[7] | ~40 µM in various glioblastoma cell lines[6] | A well-characterized, potent reversible inhibitor for baseline comparison.[6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of inhibitor performance. Below are summaries of key experimental protocols used in the characterization of covalent BCL6 inhibitors.
BCL6-Corepressor Interaction Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is used to measure the ability of an inhibitor to disrupt the interaction between the BCL6 BTB domain and its corepressors (e.g., SMRT, BCOR).
Principle: The assay relies on the transfer of energy between a donor fluorophore (e.g., terbium-labeled anti-His antibody bound to His-tagged BCL6) and an acceptor fluorophore (e.g., fluorescently labeled corepressor peptide). When in close proximity, excitation of the donor results in emission from the acceptor. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.
Generalized Protocol:
-
Recombinant His-tagged BCL6 BTB domain and a fluorescently labeled corepressor peptide are prepared.
-
A terbium-labeled anti-His antibody is used as the FRET donor.
-
In a multi-well plate, the BCL6 protein, labeled peptide, and donor antibody are incubated in an appropriate assay buffer.
-
Serial dilutions of the test inhibitor are added to the wells.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection, with excitation at the donor's excitation wavelength and emission measured at both the donor and acceptor emission wavelengths.
-
The ratio of acceptor to donor emission is calculated, and IC50 values are determined by plotting the signal against the inhibitor concentration.
Cellular Antiproliferation Assay (e.g., CellTiter-Glo®)
This assay determines the effect of an inhibitor on the viability and proliferation of cancer cell lines that are dependent on BCL6 activity.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay measures the amount of ATP present, which is an indicator of metabolically active cells. A decrease in ATP levels correlates with a reduction in cell viability.[8]
Generalized Protocol:
-
BCL6-dependent cancer cells (e.g., SU-DHL-4) are seeded in a 96-well opaque-walled plate and allowed to adhere overnight.[8]
-
The cells are treated with a range of concentrations of the covalent inhibitor. A vehicle control (e.g., DMSO) is also included.
-
The plate is incubated for a specified period (e.g., 5 days for this compound).[4]
-
The CellTiter-Glo® reagent is added to each well, which lyses the cells and provides the substrate for the luciferase reaction.[8]
-
The plate is incubated at room temperature to stabilize the luminescent signal.[9]
-
Luminescence is measured using a luminometer.
-
The relative luminescence units (RLU) are used to calculate the percentage of cell viability compared to the vehicle control, and the GI50 (concentration for 50% growth inhibition) or IC50 value is determined.
Confirmation of Covalent Binding (Intact Protein Mass Spectrometry)
This technique is used to definitively confirm that an inhibitor forms a covalent bond with the BCL6 protein and to identify the site of modification.
Principle: High-resolution mass spectrometry can accurately measure the mass of the intact BCL6 protein. A covalent modification by an inhibitor will result in a predictable mass shift corresponding to the molecular weight of the inhibitor.
Generalized Protocol:
-
Purified recombinant BCL6 protein is incubated with the covalent inhibitor at a specific molar ratio and for a defined period to allow for the covalent reaction to occur.
-
The reaction mixture is then analyzed by liquid chromatography-mass spectrometry (LC-MS).
-
The mass spectrum of the inhibitor-treated BCL6 is compared to that of the untreated (control) protein.
-
An increase in the mass of the treated protein that corresponds to the mass of the inhibitor confirms covalent binding.
-
To identify the specific residue modified, the protein can be proteolytically digested (e.g., with trypsin), and the resulting peptides are analyzed by tandem mass spectrometry (MS/MS). The fragment ions will reveal the exact site of modification.
Visualizing BCL6 Signaling and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: BCL6 Signaling Pathway and Point of Intervention.
Caption: Experimental Workflow for Covalent BCL6 Inhibitor Evaluation.
References
- 1. B-cell lymphoma 6 and the molecular pathogenesis of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. B-cell Lymphoma 6 (BCL6): From Master Regulator of Humoral Immunity to Oncogenic Driver in Pediatric Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New effector functions and regulatory mechanisms of BCL6 in normal and malignant lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rationally Designed Covalent BCL6 Inhibitor That Targets a Tyrosine Residue in the Homodimer Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of an Irreversible and Cell-Active BCL6 Inhibitor Selectively Targeting Cys53 Located at the Protein-Protein Interaction Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The oncogene BCL6 is up-regulated in glioblastoma in response to DNA damage, and drives survival after therapy | PLOS One [journals.plos.org]
- 7. Rationally designed BCL6 inhibitors target activated B cell diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
Comparative Analysis of TMX-2164: A Covalent BCL6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of TMX-2164, a potent and irreversible inhibitor of B-cell lymphoma 6 (BCL6). BCL6 is a transcriptional repressor crucial for the formation of germinal centers and is a well-validated therapeutic target in diffuse large B-cell lymphoma (DLBCL). This compound distinguishes itself through its covalent mechanism of action, offering sustained target engagement. This document summarizes its performance in comparison to other BCL6 inhibitors and provides details on the experimental methodologies used for its characterization.
Performance Comparison
This compound is a sulfonyl fluoride-containing small molecule that irreversibly binds to Tyrosine 58 (Tyr58) within the BTB domain of BCL6.[1][2] This covalent modification leads to sustained inhibition of BCL6 function.[1] The in vitro potency of this compound has been determined and can be compared with its reversible counterpart, TMX-2177, and another well-characterized, potent BCL6 inhibitor, BI-3812.
| Compound | Target | Mechanism of Action | IC50 (nM) | Assay | Reference |
| This compound | BCL6 | Covalent (Irreversible) | 152 | TR-FRET | [1] |
| TMX-2177 | BCL6 | Reversible | Comparable to this compound | TR-FRET | [1] |
| BI-3812 | BCL6 | Reversible | ≤ 3 | TR-FRET |
Note: A direct, head-to-head comparison of IC50 values should be interpreted with caution due to potential variations in assay conditions between different studies.
Cross-Reactivity and Selectivity
A critical aspect of drug development is understanding the selectivity of a compound to minimize off-target effects. For covalent inhibitors like this compound, comprehensive cross-reactivity profiling is particularly important. This is typically achieved through large-scale screening against a panel of kinases (kinome scanning) and other relevant protein families, such as other BTB domain-containing proteins.
As of the latest available public information, comprehensive cross-reactivity data for this compound from kinome scans or broad selectivity panels against other BTB domain proteins has not been published. Therefore, a direct comparison of its off-target profile with other BCL6 inhibitors cannot be provided at this time.
The general principle of targeting a non-catalytic residue, such as Tyr58 in BCL6, can potentially offer a higher degree of selectivity compared to targeting highly conserved ATP-binding pockets of kinases. However, without empirical data, this remains a hypothesis. The sulfonyl fluoride warhead in this compound is designed to react with proximal tyrosine residues, and its selectivity is largely determined by the non-covalent binding affinity of the parent scaffold to the target protein.
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided.
Experimental Protocols
BCL6 Co-repressor Peptide Displacement Assay (TR-FRET)
This assay is designed to measure the ability of a test compound to disrupt the interaction between the BCL6 BTB domain and a peptide derived from the BCOR co-repressor.
Materials:
-
Recombinant His-tagged BCL6 protein
-
Biotinylated-BCOR peptide
-
Terbium-cryptate labeled anti-His antibody (Donor)
-
Streptavidin-d2 (Acceptor)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)
-
384-well low-volume plates
-
Test compounds (e.g., this compound) dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compounds to the appropriate wells.
-
Add a solution containing His-tagged BCL6 and Biotinylated-BCOR peptide to all wells.
-
Add a solution containing the Terbium-cryptate labeled anti-His antibody and Streptavidin-d2 to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, with excitation at 337 nm and emission at 620 nm (donor) and 665 nm (acceptor).
-
The TR-FRET ratio (665 nm / 620 nm) is calculated and used to determine the IC50 values for the test compounds.
Mass Spectrometry for Covalent Target Engagement
This protocol is used to confirm the covalent binding of this compound to BCL6 and to identify the specific site of modification.
Materials:
-
Recombinant human BCL6 protein
-
This compound
-
DMSO
-
Trypsin
-
DTT (Dithiothreitol)
-
Iodoacetamide
-
LC-MS/MS system
Procedure:
Intact Protein Analysis:
-
Incubate recombinant human BCL6 with a molar excess (e.g., 10-fold) of this compound or DMSO (as a control) for a set time (e.g., 2 hours) at room temperature.[1]
-
Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to determine the intact mass of the protein.
-
A mass shift corresponding to the molecular weight of this compound (minus the leaving group, HF) indicates covalent modification.[1]
Peptide Mapping Analysis:
-
After incubation of BCL6 with this compound, denature the protein sample.
-
Reduce the disulfide bonds with DTT and then alkylate the cysteine residues with iodoacetamide.
-
Digest the protein into smaller peptides using trypsin overnight.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the BCL6 protein sequence to identify peptides.
-
Identify the peptide containing the mass modification and analyze the fragmentation pattern (MS/MS spectrum) to pinpoint the exact amino acid residue (Tyr58) that has been covalently modified by this compound.[1]
References
Independent Verification of TMX-2164 Potency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the B-cell lymphoma 6 (BCL6) inhibitor, TMX-2164, with other known BCL6 inhibitors and degraders. The information presented is based on publicly available experimental data.
Executive Summary
This compound is a covalent inhibitor of BCL6 that demonstrates potent inhibition in biochemical assays.[1] It operates by irreversibly binding to Tyrosine 58 on the BCL6 protein. While the initial discovery of this compound reported a half-maximal inhibitory concentration (IC50) of 152 nM, independent verification of this specific potency value from a separate research group has not been identified in the public domain as of this review. This guide compares the reported potency of this compound with several other BCL6 inhibitors and a BCL6 degrader, providing available data for a comprehensive evaluation.
Comparative Potency of BCL6 Inhibitors
The following table summarizes the reported potency of this compound and its alternatives. It is important to note that direct comparison of potency values across different studies should be approached with caution due to potential variations in experimental conditions and assay formats.
| Compound | Type | Target | Potency (IC50/DC50) | Assay Type | Reference |
| This compound | Covalent Inhibitor | BCL6 | 152 nM (IC50) | TR-FRET | [2][1] |
| FX1 | Reversible Inhibitor | BCL6 BTB Domain | ~35 µM (IC50) | Reporter Assay | [3] |
| BI-3812 | Reversible Inhibitor | BCL6 BTB Domain | ≤3 nM (IC50) | TR-FRET | N/A |
| 79-6 | Reversible Inhibitor | BCL6 BTB Domain | 212 µM (IC50) | Fluorescence Polarization | N/A |
| WK692 | Reversible Inhibitor | BCL6 BTB Domain | 1-5 µM (IC50 in GCB-DLBCL cell lines) | Cell Proliferation Assay | N/A |
| BI-3802 | Degrader | BCL6 | 20 nM (DC50 in SU-DHL-4 cells) | Cellular Degradation Assay | N/A |
Experimental Protocols
A detailed, publicly available, step-by-step protocol for the specific Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay used to determine the IC50 of this compound is not available. However, a general protocol for a competitive binding TR-FRET assay, which can be adapted for BCL6, is outlined below.
General TR-FRET Competitive Binding Assay Protocol
This protocol is based on the principles of the LanthaScreen™ TR-FRET technology and is intended as a general guide.[4][5][6][7][8] Specific concentrations of BCL6 protein, fluorescently labeled corepressor peptide, and antibodies will need to be optimized for a specific assay.
Materials:
-
Purified BCL6 protein (e.g., GST-tagged)
-
Fluorescently labeled BCL6 corepressor peptide (e.g., a biotinylated peptide from SMRT or BCOR)
-
Terbium-labeled anti-GST antibody (Donor)
-
Streptavidin-conjugated fluorophore (e.g., Fluorescein or Alexa Fluor 488) (Acceptor)
-
Assay Buffer (e.g., HEPES-based buffer with BSA and DTT)
-
Test compounds (including this compound and alternatives) dissolved in DMSO
-
384-well microplates (low-volume, black)
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of the BCL6 protein and the Terbium-labeled anti-GST antibody in assay buffer.
-
Prepare a 2X solution of the biotinylated corepressor peptide and the streptavidin-conjugated acceptor fluorophore in assay buffer.
-
Prepare serial dilutions of the test compounds at 4X the final desired concentration in assay buffer containing a constant percentage of DMSO.
-
-
Assay Reaction:
-
Add 5 µL of the 4X test compound dilutions to the wells of the 384-well plate.
-
Add 5 µL of the 2X BCL6/anti-GST antibody solution to each well.
-
Add 10 µL of the 2X corepressor peptide/streptavidin-acceptor solution to each well.
-
The final reaction volume will be 20 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined period (e.g., 1-2 hours), protected from light. The incubation time should be optimized to ensure the binding reaction has reached equilibrium.
-
-
Data Acquisition:
-
Read the plate using a TR-FRET plate reader.
-
Excite the Terbium donor at ~340 nm.
-
Measure the emission at two wavelengths: ~495 nm (Terbium emission) and ~520 nm (acceptor emission).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio by dividing the acceptor emission signal by the donor emission signal.
-
Plot the TR-FRET ratio against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the TR-FRET signal.
-
BCL6 Signaling and Inhibition Workflow
The following diagrams illustrate the BCL6 signaling pathway, the mechanism of its inhibition, and a general workflow for evaluating BCL6 inhibitors.
Caption: BCL6 Signaling Pathway.
Caption: this compound Inhibition Mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rationally Designed Covalent BCL6 Inhibitor That Targets a Tyrosine Residue in the Homodimer Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rationally designed BCL6 inhibitors target activated B cell diffuse large B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Navigating the Safe Disposal of TMX-2164: A Procedural Guide
For research use only. Not for use in humans or animals.
This guide provides essential safety and logistical information for the proper disposal of TMX-2164, a potent and irreversible B-cell lymphoma 6 (BCL6) inhibitor. Adherence to these procedures is critical to ensure personnel safety and environmental compliance within research and drug development settings.
Pre-Disposal Handling and Storage
Proper handling and storage of this compound are paramount to minimize risks prior to disposal. The following table summarizes key recommendations:
| Parameter | Recommendation | Source |
| Storage Temperature | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | MedchemExpress |
| Handling | Avoid inhalation, ingestion, and contact with skin and eyes. Use personal protective equipment (PPE) as outlined in Section 2. | MedchemExpress |
| Workplace Exposure | Ensure adequate ventilation. | MedchemExpress |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling and disposing of this compound.
| Equipment | Specification |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166. |
| Hand Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. |
| Body Protection | Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |
| Respiratory Protection | Respiratory protection is not required. Where protection from nuisance levels of dusts are desired, use type N95 (US) or type P1 (EN 143) dust masks. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |
Disposal Protocol
This compound waste must be treated as hazardous chemical waste. The following step-by-step protocol outlines the required disposal procedure.
Personal protective equipment for handling TMX-2164
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of TMX-2164, a potent, irreversible B-cell lymphoma 6 (BCL6) inhibitor. Adherence to these procedures is essential to ensure laboratory safety and maintain experimental integrity.
I. Personal Protective Equipment (PPE)
Given that this compound contains a reactive sulfonyl fluoride moiety, a class of compounds requiring careful handling to prevent covalent modification of unintended biological targets, including laboratory personnel, the following personal protective equipment is mandatory.
Core PPE Requirements:
-
Gloves: Double-gloving with nitrile or neoprene gloves is required.[1] These materials offer good resistance to a range of chemicals. Gloves must be inspected before use and changed immediately upon contamination.
-
Eye Protection: Chemical splash goggles are mandatory at all times when handling this compound in solution or powder form.[2] A face shield should be worn over goggles when there is a significant risk of splashes or aerosols, such as during vortexing, sonicating, or preparing concentrated stock solutions.[3]
-
Lab Coat: A flame-resistant lab coat must be worn and fully buttoned. Ensure that the cuffs are tucked into the inner pair of gloves.
-
Full Coverage: Long pants and closed-toe shoes are required to prevent skin exposure.[2]
Respiratory Protection:
-
Work with powdered this compound should be conducted in a certified chemical fume hood to avoid inhalation of airborne particles.
-
If engineering controls like a fume hood are not available or insufficient to control exposure, a properly fitted respirator (e.g., N95 or higher) is necessary.[4] All personnel requiring respiratory protection must be formally trained and fit-tested.[4]
II. Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize exposure risks and prevent contamination.
Step 1: Preparation and Weighing
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Before handling, ensure all necessary PPE is correctly worn.
-
When weighing the powdered form, use anti-static weigh paper or a compatible container to prevent dispersal.
-
Handle the powder with care to avoid creating dust.
Step 2: Solution Preparation
-
Prepare stock solutions within the chemical fume hood.
-
Use a solvent appropriate for this compound, such as DMSO.
-
Add the solvent slowly to the powdered compound to avoid splashing.
-
Cap the vial securely before vortexing or sonicating to ensure thorough dissolution.
Step 3: Experimental Use
-
When adding this compound solutions to cell cultures or other experimental systems, use filtered pipette tips to prevent aerosol generation.
-
Keep all containers of this compound sealed when not in use.
-
Transport this compound solutions in sealed, shatter-resistant secondary containers.
Step 4: Post-Handling
-
After completing the work, decontaminate the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by a standard laboratory disinfectant.
-
Carefully remove PPE, avoiding contact with the outer surfaces of contaminated items.
-
Wash hands thoroughly with soap and water after removing gloves.[2]
III. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All solid waste contaminated with this compound, including weigh boats, pipette tips, and gloves, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused this compound solutions and contaminated liquid waste should be collected in a designated, sealed hazardous waste container. Do not pour this compound waste down the drain.
-
Decontamination: All glassware and equipment that came into contact with this compound should be decontaminated. This can be achieved by rinsing with a suitable solvent, which should then be collected as hazardous liquid waste.
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.
IV. Quantitative Data
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Source |
| IC50 (BCL6) | 152 nM | Internal Data |
| Molecular Weight | 689.1 g/mol | Internal Data |
| Solubility | Soluble in DMSO | Internal Data |
V. Experimental Workflow Visualization
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment based on the experimental procedure involving this compound.
Caption: Workflow for this compound PPE Selection.
References
- 1. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 2. Laboratory Safety guidelines and Personal protection equipment (PPE) | Safety | Tel Aviv University [en-med.tau.ac.il]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
